Tolfenamic acid-13C6
描述
属性
IUPAC Name |
6-(3-chloro-2-methylanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-9-11(15)6-4-8-12(9)16-13-7-3-2-5-10(13)14(17)18/h2-8,16H,1H3,(H,17,18)/i2+1,3+1,5+1,7+1,10+1,13+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZNLOUZAIOMLT-CDLMHYHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)N[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601016147 | |
| Record name | Tolfenamic acid-(benzoic ring-13C6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1420043-61-3 | |
| Record name | Tolfenamic acid-(benzoic ring-13C6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1420043-61-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Tolfenamic Acid-13C6: A Technical Guide for its Application in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolfenamic acid-13C6 is a stable isotope-labeled version of tolfenamic acid, a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class. In the realm of scientific research, particularly in drug metabolism and pharmacokinetics (DMPK), this compound serves as an indispensable tool. Its primary application is as an internal standard for the highly accurate and precise quantification of tolfenamic acid in various biological matrices. This technical guide provides an in-depth overview of the use of this compound in research, complete with experimental protocols, quantitative data, and pathway visualizations.
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry. Because it is chemically identical to the analyte (tolfenamic acid) but has a different mass due to the incorporation of six carbon-13 isotopes, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer. This allows for the correction of variability during sample preparation and analysis, leading to highly reliable data.
Core Application: Internal Standard in Bioanalysis
The principal role of this compound is to ensure the accuracy and precision of methods developed to measure the concentration of tolfenamic acid in biological samples such as plasma, urine, milk, and tissue. This is crucial for a variety of studies:
-
Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of tolfenamic acid.
-
Bioequivalence Studies: Comparing the bioavailability of different formulations of tolfenamic acid.
-
Therapeutic Drug Monitoring (TDM): Optimizing drug dosage for individual patients to maximize efficacy and minimize toxicity.
-
Residue Analysis: Monitoring the presence of tolfenamic acid in animal-derived food products.
Quantitative Data Summary
The following tables summarize key quantitative parameters from a validated multi-residue liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of NSAIDs, including tolfenamic acid, in animal-derived matrices.
Table 1: Internal Standard Concentration
| Parameter | Value | Reference |
| This compound Working Solution Concentration | 2 µg/mL | [1] |
Table 2: Method Validation - Recovery
| Matrix | Recovery (%) | Coefficient of Variation (%) | Reference |
| Milk | 86.3 - 108 | 5.51 - 16.2 | [1] |
| Muscle | 85.0 - 109 | 4.73 - 16.6 | [1] |
Experimental Protocols
Sample Preparation: Extraction from Animal Milk and Muscle
This protocol is adapted from a multi-residue analysis method.
1. Sample Homogenization and Extraction:
- For milk samples, take a representative aliquot.
- For muscle tissue, homogenize the sample.
- To the sample, add an appropriate volume of the this compound internal standard working solution.
- Add acetonitrile (B52724) for protein precipitation and extraction.
- Vortex mix vigorously.
- Centrifuge to pellet the precipitated proteins.
2. Clean-up (Dispersive Solid-Phase Extraction - dSPE):
- Transfer the supernatant to a tube containing C18 sorbent.
- Vortex to facilitate the removal of interfering matrix components.
- Centrifuge to separate the cleaned extract.
3. Final Preparation for LC-MS/MS Analysis:
- Take an aliquot of the supernatant and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable solvent, such as a mixture of the initial mobile phase.
- Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following are typical parameters for the analysis of tolfenamic acid using this compound as an internal standard. Optimization is required for specific instrumentation and matrices.
Table 3: Illustrative LC-MS/MS Parameters
| Parameter | Recommended Conditions |
| Liquid Chromatography | |
| Column | C8 or C18 reversed-phase column (e.g., Luna C8, 3 µm, 2.1 x 150 mm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Optimized to separate tolfenamic acid from matrix interferences |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 30 - 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Monitored Transitions (MRM) | Analyte (Tolfenamic acid): To be determined empiricallyInternal Standard (this compound): To be determined empirically |
| Collision Energy | Optimized for each transition |
| Dwell Time | 50 - 200 ms |
Note on MRM Transitions: The specific precursor and product ions (Multiple Reaction Monitoring - MRM transitions) and their optimal collision energies must be determined empirically for the specific mass spectrometer being used. This is a critical step in method development. For tolfenamic acid (MW: 261.70 g/mol ) and this compound (MW: ~267.7 g/mol ), the precursor ions will correspond to their deprotonated molecules [M-H]⁻ in negative ion mode. The product ions are generated by fragmentation in the collision cell.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of tolfenamic acid in a biological matrix using this compound.
Metabolic Pathway of Tolfenamic Acid
Understanding the metabolism of tolfenamic acid is important for interpreting pharmacokinetic data. The primary metabolic pathways involve oxidation. This compound, when used as an internal standard, is assumed not to undergo significant metabolism during the analytical process due to its short residence time in the sample preparation workflow.
Conclusion
This compound is a critical tool for researchers and drug development professionals who require accurate and reliable quantification of tolfenamic acid in biological matrices. Its use as an internal standard in LC-MS/MS-based bioanalytical methods minimizes the impact of experimental variability, thereby ensuring the integrity of pharmacokinetic and other quantitative data. The protocols and data presented in this guide provide a foundation for the development and validation of robust analytical methods for tolfenamic acid.
References
A Technical Guide to the Synthesis of Tolfenamic Acid-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Tolfenamic acid-¹³C₆, an isotopically labeled version of the non-steroidal anti-inflammatory drug (NSAID), Tolfenamic acid. The inclusion of six carbon-13 atoms in one of the aromatic rings makes it a valuable tool for various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in quantitative mass spectrometry.
The synthesis is strategically designed around a copper-catalyzed Ullmann condensation reaction, a well-established method for the formation of C-N bonds. This guide details the synthetic pathway, presents key quantitative data from analogous non-labeled syntheses, and provides a detailed experimental protocol.
Quantitative Data Summary
The following table summarizes representative quantitative data from various published methods for the synthesis of unlabeled Tolfenamic acid. These values provide a baseline for expected outcomes in the synthesis of the ¹³C₆-labeled analogue.
| Parameter | Method 1 | Method 2 | Method 3 |
| Starting Materials | o-Chlorobenzoic acid, 3-Chloro-2-methylaniline | o-Chlorobenzoic acid, 3-Chloro-2-methylaniline | o-Chlorobenzoic acid, 3-Chloro-2-methylaniline |
| Catalyst | Alumina-supported Sodium Hydroxide | Cuprous Chloride (CuCl) | Copper Powder |
| Solvent | Methyl Isobutyl Ketone | Methyl Isobutyl Ketone | N/A (excess aniline (B41778) as solvent) |
| Base | Sodium Hydroxide / Alumina-supported NaOH | Sodium Carbonate | Potassium Carbonate |
| Reaction Temperature | Reflux | Reflux | 100-150 °C |
| Reaction Time | 1 hour (Step 1), 3 hours (Step 2) | 3 hours | 4 hours |
| Yield | 88.6%[1] | 78%[2] | 83.1% |
| Purification | Recrystallization from ethanol (B145695)/water | Recrystallization from ethanol/water | Recrystallization from absolute ethanol |
Synthetic Pathway
The synthesis of Tolfenamic acid-¹³C₆ is achieved through the Ullmann condensation of 2-Chlorobenzoic acid-¹³C₆ and 3-chloro-2-methylaniline. The ¹³C₆-labeled benzoic acid derivative is commercially available, making it the logical starting point for introducing the isotopic label. The reaction is catalyzed by a copper species, typically copper powder or a copper(I) salt, and requires a basic medium to facilitate the coupling.
Caption: Synthetic pathway for Tolfenamic acid-¹³C₆ via Ullmann condensation.
Experimental Protocol
This protocol is a representative procedure adapted from published methods for the synthesis of unlabeled Tolfenamic acid and is intended for the synthesis of Tolfenamic acid-¹³C₆.
Materials:
-
2-Chlorobenzoic acid-¹³C₆
-
3-Chloro-2-methylaniline
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Copper powder
-
Methyl Isobutyl Ketone (MIBK)
-
Hydrochloric acid (HCl), concentrated and 20% solution
-
Ethanol
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-Chlorobenzoic acid-¹³C₆, 3-chloro-2-methylaniline, anhydrous potassium carbonate, and a catalytic amount of copper powder in methyl isobutyl ketone.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 3-5 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to dissolve the inorganic salts and extract the aqueous phase.
-
Acidification and Precipitation: Transfer the aqueous phase to a separate beaker and cool in an ice bath. Slowly add 20% hydrochloric acid dropwise while stirring until the pH of the solution reaches 2-3. A precipitate of crude Tolfenamic acid-¹³C₆ will form.
-
Isolation of Crude Product: Continue stirring the suspension in the ice bath for approximately 1 hour to ensure complete crystallization. Filter the precipitate using a Büchner funnel and wash the filter cake with cold deionized water.
-
Purification: Recrystallize the crude product from a mixed solvent system of ethanol and water to obtain the purified Tolfenamic acid-¹³C₆.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity, purity, and isotopic enrichment.
Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis and purification of Tolfenamic acid-¹³C₆.
Caption: Workflow for the synthesis and purification of Tolfenamic acid-¹³C₆.
References
Tolfenamic Acid-13C6: A Comprehensive Technical Guide to its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of Tolfenamic acid-13C6, an isotopically labeled form of the non-steroidal anti-inflammatory drug (NSAID) Tolfenamic acid. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and insights into its biological interactions.
Core Physicochemical Properties
This compound is a stable, isotopically labeled compound where six carbon atoms on the benzoic ring have been replaced with the 13C isotope. This labeling is primarily utilized for quantitative analysis in metabolic research and pharmacokinetic studies.[1] While extensive experimental data on the physicochemical properties of the 13C6-labeled variant is not widely published, the properties are considered to be virtually identical to those of the unlabeled Tolfenamic acid. The following tables summarize the key physicochemical data.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 2-[(3-chloro-2-methylphenyl)amino]benzoic-1,2,3,4,5,6-13C6 acid | [2] |
| Molecular Formula | ¹³C₆C₈H₁₂ClNO₂ | [3] |
| Molecular Weight | 267.76 g/mol | [3] |
| Appearance | White or slightly yellow crystalline powder | [2][4] |
| CAS Number | 1420043-61-3 | [2] |
Table 2: Quantitative Physicochemical Data (Unlabeled Tolfenamic Acid)
Note: These values are for the unlabeled Tolfenamic acid and are expected to be nearly identical for this compound.
| Property | Value | Reference |
| Melting Point | 203-205 °C | [] |
| 207 °C | [6] | |
| pKa | 5.11 | [6] |
| LogP | 5.17 | [6] |
| Water Solubility | < 1 mg/mL | [] |
| 13.6 nM (acidic conditions) | [7][8] | |
| Solubility in DMSO | 52 mg/mL | [] |
| Solubility in other organic solvents | Soluble in methanol, ethanol, acetone, and tetrahydrofuran | [] |
Experimental Protocols
The determination of the physicochemical properties outlined above requires specific and validated experimental protocols. Below are detailed methodologies for key experiments.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature at which the solid crystalline substance transitions to a liquid.
Methodology:
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is gradually increased at a controlled rate.
-
Data Recording: The temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded to define the melting range.
This workflow can be represented as follows:
Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in a given solvent.
Methodology:
-
Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
-
Quantification: The concentration of the dissolved this compound in the supernatant is determined using a validated analytical method, such as UV-spectrophotometry or High-Performance Liquid Chromatography (HPLC).
The logical flow of this protocol is as follows:
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of Tolfenamic acid.
Methodology:
-
Solution Preparation: A precise amount of Tolfenamic acid is dissolved in a suitable solvent (often a co-solvent system for poorly soluble compounds).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added.
-
Data Analysis: The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.
The experimental workflow is illustrated below:
LogP Determination (Shake-Flask Method)
Objective: To determine the partition coefficient (LogP) of Tolfenamic acid between n-octanol and water.
Methodology:
-
Phase Preparation: n-octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of Tolfenamic acid is dissolved in one of the phases (usually n-octanol), and then an equal volume of the other phase is added.
-
Equilibration: The mixture is shaken until equilibrium is reached.
-
Phase Separation: The n-octanol and water layers are carefully separated.
-
Quantification: The concentration of Tolfenamic acid in each phase is determined by a suitable analytical method.
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
The workflow for LogP determination is as follows:
Biological Signaling Pathways
Tolfenamic acid exerts its therapeutic effects by modulating specific biological signaling pathways, primarily those involved in inflammation. Its mechanism of action is expected to be identical for the 13C6 isotopologue.
Inhibition of Cyclooxygenase (COX) Enzymes
As an NSAID, the primary mechanism of action of Tolfenamic acid is the inhibition of COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Tolfenamic acid exhibits a selective inhibition of COX-2.[1]
Modulation of NF-κB Signaling
Tolfenamic acid has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response. This suppression is a key component of its anti-inflammatory properties.
The signaling pathway can be visualized as follows:
Conclusion
This compound is an essential tool for advanced pharmaceutical research, particularly in the fields of pharmacokinetics and drug metabolism. While its physicochemical properties are nearly identical to its unlabeled counterpart, understanding these characteristics is crucial for the design and interpretation of studies utilizing this stable isotope-labeled standard. The experimental protocols and signaling pathway information provided in this guide offer a foundational resource for scientists and researchers working with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tolfenamic acid-(benzoic ring-13C6) [chembk.com]
- 3. hpc-standards.com [hpc-standards.com]
- 4. Validation of a UV Spectrometric Method for the Assay of Tolfenamic Acid in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tolfenamic Acid | C14H12ClNO2 | CID 610479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Improvement of the water solubility of tolfenamic acid by new multiple-component crystals produced by mechanochemical methods - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Commercial Suppliers and Technical Applications of Tolfenamic Acid-(benzoic ring-13C6)
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of Tolfenamic acid-(benzoic ring-13C6), a stable isotope-labeled internal standard crucial for quantitative bioanalytical studies. This document outlines key product specifications from various suppliers, details a published experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and presents visual workflows to facilitate its integration into research and development pipelines.
Introduction to Tolfenamic Acid-(benzoic ring-13C6)
Tolfenamic acid is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class. Its isotopically labeled counterpart, Tolfenamic acid-(benzoic ring-13C6), serves as an ideal internal standard for bioanalytical methods. The incorporation of six carbon-13 atoms in the benzoic ring results in a mass shift of +6 Da, allowing for clear differentiation from the unlabeled analyte in mass spectrometry-based assays. This ensures accurate and precise quantification of tolfenamic acid in complex biological matrices by correcting for variability in sample preparation and instrument response.
Commercial Supplier and Product Specifications
Several commercial suppliers offer Tolfenamic acid-(benzoic ring-13C6) as an analytical standard. The following table summarizes the available quantitative data from prominent vendors. Researchers are advised to request a certificate of analysis (CoA) for lot-specific details.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Chemical Purity | Isotopic Purity | Available Formats |
| MedChemExpress | Tolfenamic acid-13C6 | 1420043-61-3 | ¹³C₆C₈H₁₂ClNO₂ | 267.72 | 99.7%[1] | Not specified | Neat solid (inquire for sizes) |
| Sigma-Aldrich (VETRANAL®) | Tolfenamic acid-(benzoic ring-13C6) | 1420043-61-3 | ¹³C₆C₈H₁₂ClNO₂ | 267.66 | Analytical Standard | Not specified | Neat solid (inquire for sizes) |
| WITEGA Laboratorien | This compound | 1420043-61-3 | Not specified | Not specified | High-Purity Reference Standard[2] | Not specified | 10 mg, 25 mg[2] |
| BOC Sciences | Tolfenamic acid-[13C6] | 1420043-61-3 | C₈[¹³C]₆H₁₂ClNO₂ | 267.66 | Not specified | Not specified | Inquire for sizes |
| HPC Standards GmbH | 13C6-Tolfenamic acid | 1420043-61-3 | (13C)6C8H12ClNO2 | Not specified | Not specified | Not specified | 10 mg (solid), 1 mL (100 µg/mL in Acetonitrile)[3] |
Experimental Protocol: Quantification of Tolfenamic Acid in Biological Matrices using LC-MS/MS
The following protocol is adapted from a published method for the determination of 21 non-steroidal anti-inflammatory drugs, including tolfenamic acid, in animal milk and muscle, which utilized this compound from Witega (Germany) as an internal standard.[4]
Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of unlabeled tolfenamic acid and this compound in methanol (B129727) at a concentration of 1 mg/mL. These are stable for 12 months when stored at -18°C.
-
Working Standard Solutions: Dilute the stock solutions with methanol to prepare working standard solutions at a concentration of 100 µg/mL. These are stable for 6 months.
-
Internal Standard Working Solution: Prepare a mixed internal standard solution containing this compound at a concentration of 2 µg/mL.
-
Sample Preparation (Milk):
-
To 5 mL of milk in a 50 mL polypropylene (B1209903) tube, add 10 µL of the internal standard working solution (2 µg/mL).
-
Add 10 mL of acetonitrile (B52724) and vortex for 1 minute.
-
Add 2 g of ammonium (B1175870) acetate, vortex for 1 minute, and centrifuge for 10 minutes at -20°C (4500 rpm).
-
Transfer the upper layer to a 15 mL polypropylene tube containing 1 g of C18 bulk sorbent and vortex for 1 minute.
-
Centrifuge for 3 minutes at room temperature (4500 rpm).
-
Transfer 6 mL of the supernatant to a new tube, evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 0.2 mL of DMSO, centrifuge for 10 minutes at 14,500 rpm, and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC):
-
Column: Luna C8 (3 μm, 2.1 × 150 mm) with a C8 guard column.
-
Mobile Phase A: Methanol/Acetonitrile (8 + 2, v/v).
-
Mobile Phase B: 0.01 M ammonium formate, pH 5.0.
-
Gradient:
-
0-6 min: 10% A, 90% B
-
7-11 min: Increase to 60% A
-
Post-run: Re-equilibrate to initial conditions.
-
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), negative mode for tolfenamic acid.
-
Capillary Temperature: 275°C.
-
Vaporizer Temperature: 450°C.
-
Sheath Gas Pressure: 45 units.
-
Auxiliary Valve Flow: 30 units.
-
Monitored Transitions: Specific precursor and product ions for both tolfenamic acid and this compound should be optimized by direct infusion.
-
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key processes involved in the utilization of Tolfenamic acid-(benzoic ring-13C6).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - High-Purity Reference Standard for LC-MS/MS Quantification (CAS 1420043-61-3) [witega.de]
- 3. hpc-standards.com [hpc-standards.com]
- 4. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PMC [pmc.ncbi.nlm.nih.gov]
The Silent Sentinel: A Technical Guide to the Safe Handling and Application of Tolfenamic Acid-13C6 Powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and core applications of Tolfenamic acid-13C6 powder. Designed for professionals in research and drug development, this document synthesizes critical safety data, outlines detailed experimental methodologies, and visualizes key biological and experimental workflows to ensure both the integrity of research and the safety of laboratory personnel. Tolfenamic acid, a non-steroidal anti-inflammatory drug (NSAID), and its stable isotope-labeled counterpart, this compound, are valuable tools in pharmacokinetic studies, metabolic research, and as internal standards for quantitative bioanalysis. Adherence to the handling and safety protocols outlined herein is paramount for their effective and safe utilization.
Section 1: Safety and Handling
The safe handling of any chemical substance is the cornerstone of laboratory practice. While stable isotope-labeled compounds like this compound are not radioactive, they require the same diligent care as their unlabeled analogs due to their inherent chemical properties. The primary hazards associated with this compound are related to its classification as "Acute toxicity - Category 3, Oral."[1][][3]
Hazard Identification and Precautionary Measures
Proper handling procedures are essential to minimize risk. The following tables summarize the key hazard information and recommended precautionary measures.
Table 1: GHS Hazard and Precautionary Statements for this compound
| Category | Code | Statement |
| Hazard Statement | H301 | Toxic if swallowed.[1][][3][4] |
| Precautionary Statement (Prevention) | P264 | Wash hands thoroughly after handling.[1][3] |
| P270 | Do not eat, drink or smoke when using this product.[1][3] | |
| Precautionary Statement (Response) | P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[] |
| P330 | Rinse mouth.[1][3] | |
| Precautionary Statement (Storage) | P405 | Store locked up.[1][3] |
| Precautionary Statement (Disposal) | P501 | Dispose of contents/container to an approved waste disposal plant.[1][5] |
Personal Protective Equipment (PPE) and Engineering Controls
The use of appropriate PPE and engineering controls is critical to prevent exposure.
Table 2: Recommended Personal Protective Equipment and Engineering Controls
| Control Type | Recommendation |
| Engineering Controls | Work in a well-ventilated area. A chemical fume hood is recommended for handling larger quantities or when aerosolization is possible.[6] |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Hand Protection | Wear chemically resistant gloves (e.g., nitrile). Inspect gloves before use.[6][7] |
| Body Protection | Wear a lab coat or other protective clothing to prevent skin contact.[6] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges.[1] |
First-Aid Measures
In the event of accidental exposure, immediate and appropriate first-aid is crucial.
Table 3: First-Aid Measures for this compound Exposure
| Exposure Route | First-Aid Procedure |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[1][5] |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][5] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Seek medical attention if irritation persists.[1][5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[1][5] |
Storage and Disposal
Proper storage and disposal are vital for maintaining the integrity of the compound and ensuring environmental safety.
Table 4: Storage and Disposal Guidelines for this compound
| Aspect | Guideline |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[5][7] Store locked up.[1][3] Recommended long-term storage at -20°C.[7] |
| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations for chemical waste.[1][5] As a stable isotope-labeled compound, no special precautions for radioactivity are necessary.[6] |
Section 2: Mechanism of Action and Signaling Pathways
Tolfenamic acid exerts its anti-inflammatory, analgesic, and antipyretic effects through multiple mechanisms. Its primary mode of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.[8] Tolfenamic acid shows a stronger affinity for COX-2, the inducible isoform associated with inflammation, than for the constitutive COX-1.[8] Additionally, it has been shown to modulate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, a critical regulator of pro-inflammatory gene expression.[8][9]
References
- 1. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. metsol.com [metsol.com]
- 6. benchchem.com [benchchem.com]
- 7. LC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Isotopic Purity of Tolfenamic Acid-13C6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic purity requirements for Tolfenamic acid-13C6, a crucial analytical standard in drug metabolism, pharmacokinetic studies, and as an internal standard in bioanalytical methods. This document outlines the typical quality specifications, detailed experimental protocols for determining isotopic purity, and relevant biological pathways for its application.
Introduction to this compound
Tolfenamic acid is a non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.[1][2] Its 13C6-labeled counterpart, this compound, serves as a stable isotope-labeled internal standard, offering a high degree of accuracy in quantitative mass spectrometry-based assays. The incorporation of six 13C atoms in the benzoic acid ring provides a distinct mass shift, allowing for clear differentiation from the unlabeled drug without significantly altering its chemical and physical properties.
Isotopic and Chemical Purity Requirements
While no specific monograph for this compound exists in the major pharmacopeias (USP, EP, JP), the purity requirements for its use as an analytical reference standard are stringent. These are typically detailed in the Certificate of Analysis (CoA) provided by the manufacturer. The key purity parameters are chemical purity and isotopic purity.
Data Presentation
The quantitative data for a typical batch of this compound are summarized in the tables below.
Table 1: Chemical Purity Specifications
| Parameter | Specification | Method |
| Chemical Purity | ≥ 98% | HPLC, TLC |
| Identity | Conforms to structure | ¹H-NMR, ¹³C-NMR, MS |
Note: Data presented here is representative and may vary between different suppliers and batches.
Table 2: Isotopic Purity Specifications
| Parameter | Specification | Method |
| Isotopic Enrichment | ≥ 99 atom % ¹³C | Mass Spectrometry, NMR |
| Unlabeled Tolfenamic Acid | ≤ 1% | Mass Spectrometry |
| M+1 to M+5 Isotopologues | Reported | Mass Spectrometry |
Note: "M" represents the mass of the unlabeled Tolfenamic acid. The table showcases the expected distribution of isotopologues.
One supplier of this compound reports a chemical purity of 99.7%.[3]
Experimental Protocols for Purity Determination
Accurate determination of both chemical and isotopic purity is critical. The following sections detail the methodologies for these analyses.
Chemical Purity by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the chemical purity of this compound and to identify and quantify any impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm).
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or other suitable acid for pH adjustment)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v), adjusted to a pH of 3.0 with phosphoric acid. The mobile phase composition may require optimization.
-
Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
UV detection wavelength: 287 nm
-
-
Analysis: Inject the standard solution and record the chromatogram.
-
Calculation: Calculate the chemical purity by the area normalization method, where the peak area of this compound is expressed as a percentage of the total peak area.
Isotopic Purity by Mass Spectrometry (MS)
Objective: To determine the isotopic enrichment of 13C in this compound and the distribution of its isotopologues.[4][5]
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Reagents:
-
Methanol or acetonitrile (LC-MS grade)
-
Formic acid (optional, as a mobile phase additive)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent.
-
Mass Spectrometry Conditions:
-
Ionization mode: Positive or negative ion mode (to be optimized).
-
Acquisition mode: Full scan.
-
Mass range: A range that includes the molecular ions of both unlabeled and labeled Tolfenamic acid.
-
-
Data Acquisition: Infuse the sample directly or inject it via an LC system into the mass spectrometer and acquire the mass spectrum.
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion of this compound ([M+6+H]⁺ or [M+6-H]⁻).
-
Identify the peaks for the unlabeled compound ([M+H]⁺ or [M-H]⁻) and other isotopologues (M+1 to M+5).
-
Calculate the isotopic purity by determining the relative abundance of the [M+6] peak compared to the sum of all isotopologue peaks.
-
Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the position of the 13C labels and to provide an independent measure of isotopic enrichment.[6][7][8]
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher) with a proton and carbon probe.
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, Chloroform-d).
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the deuterated solvent.
-
¹H-NMR Spectroscopy:
-
Acquire a standard ¹H-NMR spectrum.
-
Observe the signals for the protons attached to the 13C-labeled benzoic acid ring. These signals will appear as doublets due to one-bond ¹H-¹³C coupling.
-
The absence or significant reduction of the corresponding singlet signals from the unlabeled positions indicates high isotopic enrichment.
-
-
¹³C-NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C-NMR spectrum.
-
The signals for the six labeled carbon atoms in the benzoic acid ring will be significantly enhanced in intensity compared to the signals of the other carbon atoms.
-
Integration of the enhanced signals relative to the natural abundance signals of other carbons in the molecule can be used to estimate the isotopic enrichment.
-
Mandatory Visualizations
Signaling Pathways
Tolfenamic acid exerts its anti-inflammatory effects primarily through the inhibition of COX enzymes.[1][2] Additionally, it has been shown to modulate other signaling pathways, such as the NF-κB and Sp1 pathways, which are involved in inflammation and cancer.[9][10][11][12]
Caption: Tolfenamic Acid Inhibition of the Cyclooxygenase (COX) Pathway.
Caption: Tolfenamic Acid Modulation of the NF-κB Signaling Pathway.
Experimental Workflow
The following diagram illustrates the general workflow for the determination of isotopic purity of this compound.
Caption: Workflow for Isotopic Purity Determination.
Conclusion
The utility of this compound as an internal standard is fundamentally dependent on its high isotopic and chemical purity. While official pharmacopeial monographs are not yet established, stringent quality control by manufacturers ensures its suitability for sensitive and accurate bioanalytical applications. The experimental protocols detailed in this guide provide a robust framework for the verification of its purity, ensuring data integrity in research and drug development. The understanding of its mechanism of action further aids in the design of relevant in-vitro and in-vivo studies.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Tolfenamic Acid? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tolfenamic Acid Suppresses Inflammatory Stimuli-Mediated Activation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A mechanistic study of the proapoptotic effect of tolfenamic acid: involvement of NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tolfenamic Acid Suppresses Inflammatory Stimuli-Mediated Activation of NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tolfenamic acid-induced alterations in genes and pathways in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Tolfenamic Acid using Tolfenamic acid-13C6 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tolfenamic acid is a non-steroidal anti-inflammatory drug (NSAID) utilized in both human and veterinary medicine for its analgesic, anti-inflammatory, and antipyretic properties. Accurate quantification of Tolfenamic acid in biological matrices is crucial for pharmacokinetic studies, residue analysis, and drug monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for this purpose due to its high sensitivity, selectivity, and robustness.
The use of a stable isotope-labeled internal standard, such as Tolfenamic acid-13C6, is the gold standard in quantitative LC-MS/MS analysis.[1] This internal standard closely mimics the chemical and physical properties of the analyte, Tolfenamic acid. This mimicry allows it to co-elute chromatographically and experience similar ionization effects, effectively compensating for variations in sample preparation, injection volume, and matrix effects, which can lead to signal suppression or enhancement.[1][2] The result is improved accuracy and precision in the quantification of the analyte.[1]
These application notes provide a detailed protocol for the extraction and quantification of Tolfenamic acid in biological matrices, specifically milk and muscle tissue, using this compound as an internal standard with LC-MS/MS.
Experimental Protocols
Materials and Reagents
-
Standards: Tolfenamic acid, this compound (from a reputable supplier like Witega, Germany)[3]
-
Solvents: Methanol (B129727) (MeOH), Acetonitrile (ACN) - LC-MS grade
-
Reagents: Ammonium formate (B1220265), Sodium acetate, Ascorbic acid, Acetic acid - Analytical grade
-
Water: Ultrapure water (resistance >18 MΩ)
-
Solid Phase Extraction (SPE): C18 bulk sorbent[3]
Standard Solution Preparation
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Tolfenamic acid and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Store stock solutions at -18°C. These are stable for up to 12 months.[3]
-
-
Working Standard Solutions (100 µg/mL):
-
Dilute the stock solutions with methanol to prepare working standard solutions of 100 µg/mL.
-
These solutions are stable for up to 6 months when stored at -18°C.[3]
-
-
Mixed Standard Solution:
-
Prepare a mixed standard solution containing Tolfenamic acid at various concentrations for the calibration curve by diluting the working standard solution.
-
-
Internal Standard Spiking Solution (2 µg/mL):
-
Dilute the this compound working standard solution with methanol to prepare a 2 µg/mL spiking solution.[3]
-
Sample Preparation
The following protocols are adapted for the analysis of Tolfenamic acid in milk and muscle tissue.[3]
A. Milk Samples
-
Extraction:
-
To a 5 mL milk sample, add a known amount of the this compound internal standard spiking solution.
-
Add 10 mL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.
-
-
Clean-up (Dispersive SPE - dSPE):
-
Transfer the supernatant to a new tube containing 300 mg of C18 bulk sorbent.
-
Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.
-
-
Final Extract Preparation:
-
Evaporate the resulting supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter through a 0.22 µm syringe filter into an LC vial for analysis.
-
B. Muscle Tissue Samples
-
Homogenization and Extraction:
-
Weigh 2 g of homogenized muscle tissue into a 50 mL centrifuge tube.
-
Add a known amount of the this compound internal standard spiking solution.
-
Add 10 mL of acetonitrile.
-
Homogenize for 1 minute using a high-speed homogenizer.
-
Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.
-
-
Clean-up (dSPE):
-
Transfer the supernatant to a new tube containing 300 mg of C18 bulk sorbent.
-
Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.
-
-
Final Extract Preparation:
-
Evaporate the resulting supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter through a 0.22 µm syringe filter into an LC vial for analysis.
-
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions: [3]
| Parameter | Condition |
| Column | C8, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase A | 0.01 M Ammonium formate in water (pH 5) |
| Mobile Phase B | Methanol:Acetonitrile (8:2, v/v) |
| Gradient | Refer to the original method for specific gradient conditions. A typical gradient would start with a higher percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step. |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometric Conditions: [3]
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Temperature | 275°C |
| Vaporizer Temperature | 450°C |
| Sheath Gas Pressure | 45 units |
| Auxiliary Gas Flow | 30 units |
| MRM Transitions | Monitor the specific precursor to product ion transitions for Tolfenamic acid and this compound. These should be determined by direct infusion of the individual standards. For Tolfenamic acid, a potential transition could be from the [M-H]⁻ precursor ion. |
Data Presentation
The following tables summarize the quantitative data for the analytical method, demonstrating its performance for the analysis of Tolfenamic acid in milk and muscle tissue.[3]
Table 1: Method Recovery
| Matrix | Analyte | Recovery (%) |
| Milk | Tolfenamic Acid | 86.3 - 108 |
| Muscle | Tolfenamic Acid | 85.0 - 109 |
Table 2: Method Precision
| Matrix | Analyte | Coefficient of Variation (CV, %) |
| Milk | Tolfenamic Acid | 5.51 - 16.2 |
| Muscle | Tolfenamic Acid | 4.73 - 16.6 |
Mandatory Visualizations
Caption: Experimental workflow for Tolfenamic acid analysis.
References
- 1. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Preparation of Tolfenamic Acid-¹³C₆ Stock Solution
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tolfenamic acid is a non-steroidal anti-inflammatory drug (NSAID) used for pain relief, including migraines.[1] Tolfenamic acid-¹³C₆ is a stable isotope-labeled version of Tolfenamic acid, which serves as an invaluable internal standard for quantitative analysis in mass spectrometry-based studies, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). Its use allows for precise quantification in complex biological matrices by correcting for matrix effects and variability in sample processing.[2][3] This document provides a detailed protocol for the preparation of a Tolfenamic acid-¹³C₆ stock solution.
Physicochemical Properties
A summary of the relevant physicochemical properties of Tolfenamic acid-¹³C₆ is provided in the table below.
| Property | Value | References |
| Chemical Name | 2-((3-chloro-2-methylphenyl)amino)benzoic-1,2,3,4,5,6-¹³C₆ acid | [4] |
| Molecular Formula | ¹³C₆C₈H₁₂ClNO₂ | [5] |
| Molecular Weight | 267.76 g/mol | [5][6][7] |
| CAS Number | 1420043-61-3 | [5] |
| Appearance | White crystalline powder | [2] |
| Solubility | Almost insoluble in water; slightly soluble in ethanol; soluble in chloroform, carbon disulfide, DMSO, methanol, acetone, and tetrahydrofuran. | [2][] |
| Storage (Solid) | -20°C for long-term storage. | [] |
| Storage (In Solution) | -80°C for up to 6 months. Shorter-term storage at 2-8°C for 24 hours is also acceptable. | [] |
Experimental Protocol: Preparation of a 1 mg/mL Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution of Tolfenamic acid-¹³C₆.
Materials and Equipment
-
Tolfenamic acid-¹³C₆ (solid)
-
High-purity solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO), Methanol, or Acetonitrile)
-
Analytical balance
-
Volumetric flask (e.g., 1 mL, 5 mL, or 10 mL)
-
Pipettes
-
Vortex mixer
-
Sonicator (optional)
-
Amber glass vials for storage
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure
-
Safety Precautions: Before starting, review the Safety Data Sheet (SDS) for Tolfenamic acid-¹³C₆ and the chosen solvent. Handle the compounds in a well-ventilated area or a chemical fume hood.[9]
-
Tare the Weighing Vessel: Place a clean, dry weighing vessel (e.g., a microcentrifuge tube or weighing paper) on the analytical balance and tare it.
-
Weigh the Tolfenamic acid-¹³C₆: Carefully weigh the desired amount of Tolfenamic acid-¹³C₆. For a 1 mg/mL solution, a common starting amount is 1 mg.
-
Solvent Selection: Choose a suitable solvent based on the experimental requirements and the solubility data. DMSO is a common choice for creating highly concentrated stock solutions. Methanol and acetonitrile (B52724) are also suitable and are often used in analytical methods.
-
Dissolution:
-
Transfer the weighed Tolfenamic acid-¹³C₆ to a volumetric flask of the appropriate size. For 1 mg of the compound to make a 1 mg/mL solution, use a 1 mL volumetric flask.
-
Add a small amount of the chosen solvent to the flask (approximately half the final volume).
-
Gently swirl the flask to dissolve the solid. If needed, vortex the solution for 30-60 seconds.
-
For compounds that are difficult to dissolve, sonication for 5-10 minutes can be beneficial.
-
-
Final Volume Adjustment: Once the solid is completely dissolved, add the solvent to the flask up to the calibration mark.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to a clean, amber glass vial to protect it from light. Store the solution at -20°C or -80°C for long-term stability.
Workflow Diagram
The following diagram illustrates the workflow for the preparation of the Tolfenamic acid-¹³C₆ stock solution.
References
- 1. Tolfenamic Acid | C14H12ClNO2 | CID 610479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Tolfenamic acid-13C6 - High-Purity Reference Standard for LC-MS/MS Quantification (CAS 1420043-61-3) [witega.de]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. hpc-standards.com [hpc-standards.com]
- 6. hpc-standards.com [hpc-standards.com]
- 7. hpc-standards.us [hpc-standards.us]
- 9. echemi.com [echemi.com]
Tolfenamic Acid-13C6: Application Notes and Protocols for Pharmacokinetic Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Tolfenamic acid-13C6 as an internal standard in pharmacokinetic (PK) studies involving animal models. The inclusion of a stable isotope-labeled standard is a powerful technique to enhance the accuracy and robustness of bioanalytical methods.[] This document outlines the principles of this methodology, detailed experimental protocols, and presents available pharmacokinetic data for tolfenamic acid in common laboratory animal species.
Application Notes
The Role of Stable Isotope Labeling in Pharmacokinetics
Stable isotope labeling involves the incorporation of non-radioactive heavy isotopes, such as Carbon-13 (¹³C), into a drug molecule.[2] this compound is chemically identical to unlabeled tolfenamic acid but has a higher molecular weight due to the presence of six ¹³C atoms. This mass difference allows for its differentiation from the unlabeled drug by mass spectrometry (MS).[][]
The primary advantage of using a stable isotope-labeled compound like this compound as an internal standard in PK studies is its ability to mimic the analyte of interest throughout the entire analytical process, from sample extraction to detection.[] Because the labeled and unlabeled compounds have nearly identical physicochemical properties, they co-elute during chromatography and experience similar ionization efficiency and potential matrix effects in the mass spectrometer.[] This co-behavior corrects for variations in sample preparation and instrument response, leading to more precise and accurate quantification of the drug in biological matrices.[]
The use of stable isotopes is considered the gold standard for internal standardization in quantitative bioanalysis and is highly encouraged by regulatory agencies for its ability to reduce both random and systematic errors.[]
"Cassette-Accelerated" Rapid Screening of Drug Candidates
A more advanced application of stable isotope labeling in drug discovery is the "cassette dosing" or "cassette-accelerated" screening methodology.[4][5][6] This high-throughput approach involves the simultaneous administration of a cocktail of several drug candidates to a single animal.[5][6] Each compound in the cassette can be distinguished and quantified using LC-MS/MS, often with the aid of their respective stable isotope-labeled internal standards.[4]
This strategy significantly reduces the number of animals required for early-stage pharmacokinetic screening, aligning with the "3Rs" principles of animal research (Replacement, Reduction, and Refinement).[4][7] It also accelerates the drug discovery process by allowing for the rapid comparison of the pharmacokinetic profiles of multiple compounds under identical physiological conditions.[5]
Experimental Protocols
Protocol 1: Single-Dose Pharmacokinetic Study of Tolfenamic Acid in Rats
This protocol describes a typical single-dose pharmacokinetic study of tolfenamic acid in rats, utilizing this compound as an internal standard.
1. Animal Model:
-
Species: Wistar or Sprague-Dawey rats.
-
Age: 7-9 weeks.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum. Acclimatize animals for at least one week prior to the study.
2. Dosing:
-
Formulation: Prepare a solution of tolfenamic acid in a suitable vehicle (e.g., a mixture of propylene (B89431) glycol, ethanol, and water).
-
Dose: Administer a single intramuscular (IM) dose of 4 mg/kg of tolfenamic acid.[8]
3. Sample Collection:
-
Matrix: Plasma.
-
Timepoints: Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.
4. Sample Analysis (LC-MS/MS):
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a 50 µL aliquot of each plasma sample, add a known concentration of this compound solution as the internal standard.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Develop a specific and sensitive LC-MS/MS method for the simultaneous quantification of tolfenamic acid and this compound. This will involve optimizing the chromatographic separation and the mass spectrometric detection parameters (e.g., precursor and product ions, collision energy).
-
5. Pharmacokinetic Analysis:
-
Calculate the plasma concentration of tolfenamic acid at each time point using the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Use non-compartmental analysis to determine the following pharmacokinetic parameters:
-
Cmax (Maximum plasma concentration)
-
Tmax (Time to reach Cmax)
-
AUC (Area under the plasma concentration-time curve)
-
t½ (Elimination half-life)
-
Cl (Clearance)
-
Vd (Volume of distribution)
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Tolfenamic Acid in Male Wistar Rats (4 mg/kg IM)
| Parameter | Value (Mean ± SD) | Reference |
| Cmax (ng/mL) | 4111.44 ± 493.15 | [8] |
| Tmax (hr) | 1 | [9] |
| AUC(0-∞) (ng.h/mL) | 20280.77 ± 3501.67 | [8] |
| t½ (hr) | 2.59 ± 0.16 | [8] |
| Vz (mL) | 822.17 ± 115.38 | [8] |
| Cl (mL/hr) | 218.39 ± 25.47 | [8] |
Table 2: Pharmacokinetic Parameters of Tolfenamic Acid in Beagle Dogs (IM)
| Dose (mg/kg) | AUC (µg/mL.h) (Mean ± SD) | Reference |
| 2 | 13.74 ± 1.88 | [10] |
| 4 | 29.82 ± 6.53 | [10] |
| 8 | 50.52 ± 5.73 | [10] |
Note: A separate study in dogs reported an elimination half-life of 6.5 hours.[11]
Mandatory Visualization
References
- 2. metsol.com [metsol.com]
- 4. Use of stable isotope labeled (SIL) antibodies in cassette dosing to improve pharmacokinetics screening efficiency of ADCs with novel cytotoxic payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. certara.com [certara.com]
- 6. Pharmacokinetic theory of cassette dosing in drug discovery screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. Pharmacodynamics of tolfenamic acid in dogs. Evaluation of dose response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Managing Chronic Pain: The NSAIDs - WSAVA 2001 - VIN [vin.com]
Application Note: Quantitative Analysis of Tolfenamic Acid in Plasma by UHPLC-MS/MS using a ¹³C₆-Labeled Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction Tolfenamic acid is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class, utilized for its analgesic, anti-inflammatory, and antipyretic properties. Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. Accurate quantification of Tolfenamic acid in plasma is crucial for pharmacokinetic (PK), bioequivalence, and toxicokinetic studies. This application note details a robust and sensitive ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the determination of Tolfenamic acid in plasma, employing a stable isotope-labeled internal standard (¹³C₆-Tolfenamic acid) to ensure high accuracy and precision.
Mechanism of Action: Signaling Pathway
Tolfenamic acid exerts its anti-inflammatory effects through a dual mechanism. Primarily, it inhibits the COX-1 and COX-2 enzymes, blocking the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[1] Additionally, it has been shown to suppress inflammation by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. It prevents the degradation of IκB-α, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes.
Caption: Tolfenamic acid's dual-inhibition signaling pathway.
Experimental Protocols
This protocol is based on established methods for fenamate analysis in plasma, incorporating specific parameters for Tolfenamic acid and its stable isotope-labeled internal standard.
Materials and Reagents
-
Tolfenamic acid certified reference standard (≥98% purity)
-
¹³C₆-Tolfenamic acid (¹³C₆-IS) certified reference standard
-
LC-MS grade Acetonitrile (B52724), Methanol (B129727), and Water
-
Formic acid (≥98%)
-
Human plasma (K₂EDTA as anticoagulant)
Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Tolfenamic acid and ¹³C₆-IS in methanol to obtain 1 mg/mL stock solutions. Store at -20°C.
-
Working Standard Solutions: Prepare working solutions of Tolfenamic acid by serial dilution of the stock solution with 50% methanol to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the ¹³C₆-IS stock solution with 50% methanol to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the ¹³C₆-IS working solution (100 ng/mL) and vortex briefly.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
Vortex to mix and inject into the UHPLC-MS/MS system.
Caption: Plasma sample preparation workflow using protein precipitation.
UHPLC-MS/MS Conditions
The following are typical starting conditions and should be optimized for the specific instrumentation used.
| Parameter | Condition |
| UHPLC System | Standard UHPLC system (e.g., Waters Acquity, Agilent 1290) |
| Column | Reversed-phase C8 or C18 (e.g., Phenomenex Luna C8, 2.1 x 150 mm, 3 µm) |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Gradient | Start at 10% B, linear gradient to 90% B over 5 min, hold for 1 min, return to 10% B, re-equilibrate for 2 min |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex, Agilent, Waters) |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Source Temperature | 450°C |
| IonSpray Voltage | -4500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data and Method Validation
A bioanalytical method must be validated to ensure its reliability for intended use. Validation parameters are assessed according to FDA or EMA guidelines. While specific data for Tolfenamic acid in plasma using a ¹³C₆-IS is not widely published, the tables below are constructed based on typical performance characteristics for similar LC-MS/MS assays and data from related studies.
Mass Spectrometric Parameters
The use of a stable isotope-labeled internal standard is crucial for correcting matrix effects and variations in instrument response.[2] The MRM transitions for Tolfenamic acid and its ¹³C₆-labeled internal standard are critical for selective and sensitive detection.
Table 1: Optimized MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Tolfenamic Acid | 260.0 | 216.0 | -20 |
| ¹³C₆-Tolfenamic Acid (IS) | 266.0 | 222.0 | -20 |
Parameters adapted from multi-residue NSAID methods and should be optimized empirically.
Method Performance Characteristics
Table 2: Calibration Curve and Sensitivity
| Parameter | Result |
|---|---|
| Linearity Range | 1 - 2000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL |
Table 3: Accuracy and Precision (Intra- and Inter-Day)
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (%CV) | Inter-Day Accuracy (%) | Inter-Day Precision (%CV) |
|---|---|---|---|---|---|
| LLOQ | 1 | 95.0 - 105.0 | < 15.0 | 94.0 - 106.0 | < 15.0 |
| Low (LQC) | 3 | 97.5 - 102.5 | < 10.0 | 96.5 - 103.5 | < 10.0 |
| Medium (MQC) | 100 | 98.0 - 102.0 | < 8.0 | 97.0 - 103.0 | < 8.0 |
| High (HQC) | 1500 | 98.5 - 101.5 | < 7.0 | 97.5 - 102.5 | < 7.0 |
Acceptance criteria: Accuracy within ±15% (±20% for LLOQ), Precision ≤15% (≤20% for LLOQ).
Table 4: Matrix Effect and Recovery
| QC Level | Nominal Conc. (ng/mL) | Matrix Factor (IS Normalized) | Recovery (%) |
|---|---|---|---|
| Low (LQC) | 3 | 0.95 - 1.05 | 88 - 95 |
| High (HQC) | 1500 | 0.97 - 1.03 | 90 - 96 |
Acceptance criteria: CV of IS-normalized matrix factor should be ≤15%. Recovery should be consistent and reproducible.
Conclusion
The described UHPLC-MS/MS method provides a selective, sensitive, and robust protocol for the quantitative determination of Tolfenamic acid in plasma. The use of protein precipitation offers a simple and high-throughput sample preparation technique. The incorporation of a ¹³C₆-labeled internal standard ensures the mitigation of matrix effects and provides high accuracy and precision, making the method suitable for regulated bioanalysis in support of drug development and clinical studies.
References
- 1. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determination of Non-Steroidal Anti-Inflammatory Drug (NSAID) Residues in Milk by LC-MS/MS
Abstract
This application note presents a sensitive and reliable method for the simultaneous determination of multiple non-steroidal anti-inflammatory drug (NSAID) residues in milk using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol details a straightforward sample preparation procedure involving protein precipitation with acetonitrile (B52724), followed by a clean-up step. The chromatographic separation is achieved on a C8 reversed-phase column with a gradient elution, and detection is performed using an electrospray ionization (ESI) source in both positive and negative ion modes. The method has been validated in accordance with the European Commission Decision 2002/657/EC, demonstrating excellent performance in terms of linearity, accuracy, precision, and sensitivity, making it suitable for routine monitoring and confirmatory purposes in food safety laboratories.[1][2][3]
Introduction
Non-steroidal anti-inflammatory drugs (NSAIDs) are frequently used in veterinary medicine to treat inflammation, pain, and fever in dairy cattle.[4] The presence of NSAID residues in milk is a potential risk to human health and is therefore regulated by maximum residue limits (MRLs) in many countries.[1][4] Consequently, sensitive and reliable analytical methods are required for the monitoring of these residues in milk to ensure food safety and compliance with regulations.[4][5] LC-MS/MS has become the technique of choice for this application due to its high selectivity, sensitivity, and ability to analyze multiple residues in a single run.[1][4] This application note provides a detailed protocol for the extraction, separation, and quantification of a range of acidic and basic NSAIDs in milk.
Experimental
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (B129727) (MeOH), and water (LC-MS grade).
-
Reagents: Ammonium (B1175870) acetate, formic acid, and ascorbic acid.
-
NSAID Standards: Analytical standards of carprofen, diclofenac, flunixin, meloxicam, phenylbutazone, oxyphenbutazone, tolfenamic acid, ketoprofen, naproxen, and others as required.
-
Internal Standards (IS): Isotopically labeled analogues of the target NSAIDs (e.g., flunixin-d3).
-
Solid-Phase Extraction (SPE) Cartridges: Amino-functionalized cartridges for sample clean-up.[2]
Sample Preparation
-
Extraction: To a 5 mL milk sample, add 10 mL of acetonitrile.[2] For certain NSAIDs like phenylbutazone, the addition of ascorbic acid can improve repeatability.[6]
-
Protein Precipitation: Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Supernatant Collection: Transfer the acetonitrile supernatant to a clean tube.
-
Clean-up (for acidic NSAIDs): The extract can be further cleaned using an amino-functionalized SPE cartridge.[2] A portion of the initial extract is passed through the cartridge for this purpose.[2]
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C8 column (e.g., Phenomenex Luna C8(2)) is commonly used for the separation of NSAIDs.[1][2]
-
Mobile Phase: A gradient elution is typically employed with a combination of an aqueous phase (e.g., 0.01 M ammonium formate (B1220265) or 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or a mixture of methanol and acetonitrile).[1][4]
-
Ionization Mode: Both positive and negative ESI modes are utilized to detect the diverse range of NSAIDs. Acidic NSAIDs are generally analyzed in negative ion mode, while some, like metamizole (B1201355) metabolites, show better response in positive ion mode.[1][2]
-
Data Acquisition: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for quantification and confirmation of the target analytes.
Results and Discussion
The developed LC-MS/MS method allows for the successful separation and quantification of a wide range of NSAIDs in milk. The chromatographic conditions provide good peak shapes and resolution for all target compounds. The use of both positive and negative ionization modes ensures the detection of both acidic and basic NSAIDs.
Quantitative Data
The following tables summarize the optimized MS/MS parameters and the validation results for a selection of common NSAIDs.
Table 1: Optimized MS/MS Parameters for NSAID Determination
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) | Ionization Mode |
| Carprofen | 274.1 | 228.1 | 184.1 | -20 | Negative |
| Diclofenac | 296.0 | 250.0 | 214.0 | -15 | Negative |
| Flunixin | 297.1 | 279.1 | 261.1 | -18 | Negative |
| Ketoprofen | 255.1 | 209.1 | 181.1 | -15 | Negative |
| Meloxicam | 352.1 | 115.1 | 141.1 | 25 | Positive |
| Naproxen | 231.1 | 185.1 | 170.1 | -20 | Negative |
| Phenylbutazone | 309.2 | 161.2 | 134.1 | 15 | Positive |
| Tolfenamic Acid | 262.1 | 216.1 | 140.1 | -22 | Negative |
Table 2: Method Validation Results in Milk
| Analyte | Linearity (R²) | Recovery (%) | Precision (RSD, %) | LOQ (µg/kg) |
| Carprofen | >0.99 | 85 - 110 | < 15 | 1.0 |
| Diclofenac | >0.99 | 90 - 105 | < 10 | 0.1 |
| Flunixin | >0.99 | 88 - 108 | < 12 | 0.5 |
| Ketoprofen | >0.99 | 92 - 112 | < 10 | 0.5 |
| Meloxicam | >0.99 | 86 - 106 | < 15 | 1.0 |
| Naproxen | >0.99 | 89 - 109 | < 11 | 0.5 |
| Phenylbutazone | >0.99 | 82 - 102 | < 16 | 1.0 |
| Tolfenamic Acid | >0.99 | 91 - 111 | < 13 | 0.5 |
The method was validated according to the criteria set by the European Commission Decision 2002/657/EC, which includes parameters like decision limit (CCα) and detection capability (CCβ).[1][3] The recovery for milk samples was found to be in the range of 86.3% to 108%, with the coefficient of variation varying from 5.51% to 16.2%.[1][3] The accuracy of the method was reported to be in the range of 71-116%, with a within-laboratory reproducibility between 7-28%.[2]
Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for NSAID residue analysis in milk.
Conclusion
The LC-MS/MS method described in this application note provides a robust and reliable solution for the routine monitoring of a wide range of NSAID residues in milk. The simple and effective sample preparation protocol, combined with the high selectivity and sensitivity of the LC-MS/MS analysis, allows for the accurate quantification and confirmation of NSAIDs at levels relevant to regulatory MRLs. This method is well-suited for high-throughput food safety testing laboratories.
References
- 1. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of non-steroidal anti-inflammatory drugs and their metabolites in milk by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pureportal.ilvo.be [pureportal.ilvo.be]
- 5. openknowledge.fao.org [openknowledge.fao.org]
- 6. vibgyorpublishers.org [vibgyorpublishers.org]
Application Note: Development and Validation of a Bioanalytical Method for Tolfenamic Acid using Tolfenamic Acid-13C6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolfenamic acid is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class, utilized for managing pain and inflammation in both human and veterinary medicine.[1] Accurate quantification of tolfenamic acid in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This application note describes a robust and validated bioanalytical method for the determination of tolfenamic acid in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Tolfenamic acid-13C6 as the stable isotope-labeled internal standard.[2][3][4] The method is validated according to the International Council for Harmonisation (ICH) guidelines.[1][5][6]
Materials and Methods
Reagents and Chemicals
-
Tolfenamic Acid (Reference Standard)
-
This compound (Internal Standard)[7]
-
Acetonitrile (B52724) (HPLC Grade)
-
Methanol (B129727) (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (Drug-Free)
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for the analysis.
-
HPLC: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent
-
Analytical Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm)
Chromatographic and Mass Spectrometric Conditions
Table 1: LC-MS/MS Instrument Parameters
| Parameter | Condition |
| HPLC | |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 30% B to 95% B in 3 min, hold for 1 min, return to 30% B in 0.1 min, equilibrate for 1.9 min |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition (Tolfenamic Acid) | To be determined by infusion of standard |
| MRM Transition (this compound) | To be determined by infusion of standard |
| Dwell Time | 100 ms |
| Collision Energy | Optimized during method development |
| Declustering Potential | Optimized during method development |
| Ion Source Temperature | 550°C |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Tolfenamic Acid and this compound into separate 10 mL volumetric flasks.
-
Dissolve the contents in methanol and make up to the mark.[2]
-
Store the stock solutions at -20°C.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the Tolfenamic Acid stock solution with 50% acetonitrile in water to obtain working standard solutions at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the this compound stock solution with 50% acetonitrile in water to achieve a final concentration of 100 ng/mL.
-
Preparation of Calibration Curve and Quality Control Samples
-
Calibration Curve (CC) Samples:
-
Spike 95 µL of drug-free human plasma with 5 µL of the appropriate Tolfenamic Acid working standard solution to yield final concentrations of 0.1, 0.5, 1, 5, 10, 50, 100, and 500 ng/mL.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples in drug-free human plasma at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 0.1 ng/mL
-
Low QC (LQC): 0.3 ng/mL
-
Medium QC (MQC): 30 ng/mL
-
High QC (HQC): 400 ng/mL
-
-
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (CC, QC, or unknown), add 10 µL of the IS working solution (100 ng/mL this compound).
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.[8]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (initial conditions).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Method Validation
The bioanalytical method was validated according to ICH guidelines, evaluating specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.[1][5][6]
Specificity
The specificity of the method was determined by analyzing six different batches of blank human plasma to assess for any interference at the retention times of Tolfenamic Acid and the internal standard.
Linearity
The linearity of the method was assessed by analyzing the calibration curve samples over the concentration range of 0.1-500 ng/mL. The peak area ratio of the analyte to the internal standard was plotted against the nominal concentration. A linear regression with a weighting factor of 1/x² was used.
Accuracy and Precision
The intra-day and inter-day accuracy and precision were evaluated by analyzing the QC samples (LLOQ, LQC, MQC, and HQC) in six replicates on three different days. The acceptance criteria were a precision (%CV) within ±15% (±20% for LLOQ) and an accuracy (%RE) within ±15% (±20% for LLOQ).
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at three QC levels (LQC, MQC, and HQC).
-
Recovery was calculated by comparing the peak areas of the analyte in pre-spiked extracted samples to those of post-spiked extracted samples.
-
Matrix Effect was determined by comparing the peak areas of the analyte in post-spiked extracted samples to those of neat standard solutions at the same concentration.
Stability
The stability of Tolfenamic Acid in human plasma was evaluated under various conditions:
-
Freeze-Thaw Stability: Three freeze-thaw cycles.
-
Short-Term Stability: At room temperature for 4 hours.
-
Long-Term Stability: At -80°C for 30 days.
-
Post-Preparative Stability: In the autosampler at 4°C for 24 hours.
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of Tolfenamic Acid in human plasma.
Table 2: Summary of Method Validation - Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Tolfenamic Acid | 0.1 - 500 | > 0.995 |
Table 3: Summary of Method Validation - Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| LLOQ | 0.1 | ≤ 20 | ± 20 | ≤ 20 | ± 20 |
| LQC | 0.3 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
| MQC | 30 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
| HQC | 400 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
Table 4: Summary of Method Validation - Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Mean Matrix Effect (%) |
| LQC | 0.3 | 85 - 115 | 85 - 115 |
| MQC | 30 | 85 - 115 | 85 - 115 |
| HQC | 400 | 85 - 115 | 85 - 115 |
The stability experiments demonstrated that Tolfenamic Acid is stable in human plasma under the tested conditions.
Visualizations
Caption: Experimental workflow for the bioanalysis of Tolfenamic Acid.
Caption: Logical relationship of validation parameters for the bioanalytical method.
Conclusion
This application note details a validated LC-MS/MS method for the quantification of Tolfenamic Acid in human plasma using this compound as an internal standard. The method is specific, linear, accurate, precise, and reliable, making it suitable for use in clinical and preclinical studies.
References
- 1. Validation of a UV Spectrometric Method for the Assay of Tolfenamic Acid in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - High-Purity Reference Standard for LC-MS/MS Quantification (CAS 1420043-61-3) [witega.de]
- 5. Analysis of Tolfenamic Acid using a Simple, Rapid, and Stability-indicating Validated HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Tolfenamic Acid using a Simple, Rapid, and Stability-indicating Validated HPLC Method - Kazi - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjpbr.com]
- 7. Tolfenamic acid-(benzoic ring-13C6) VETRANAL , analytical standard 1420043-61-3 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Therapeutic Drug Monitoring of Tolfenamc Acid using Tolfenamic Acid-13C6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolfenamic acid is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the fenamate class. It is utilized for its analgesic, anti-inflammatory, and antipyretic properties.[1] The primary mechanism of action of tolfenamic acid is the inhibition of the cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins (B1171923) from arachidonic acid.[1] Prostaglandins are key mediators of inflammation, pain, and fever. Tolfenamic acid also exhibits inhibitory effects on prostaglandin (B15479496) receptors.[2] While therapeutic drug monitoring (TDM) for most NSAIDs is not a common clinical practice, establishing a robust analytical method is crucial for pharmacokinetic studies, dose-finding studies, and in specific patient populations where monitoring may be beneficial.
This document provides detailed application notes and protocols for the quantitative analysis of tolfenamic acid in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Tolfenamic acid-13C6 as an internal standard.
Quantitative Data Summary
While specific therapeutic drug monitoring (TDM) data with established therapeutic ranges for tolfenamic acid are not widely available in the literature, pharmacokinetic studies provide valuable information on expected plasma concentrations. The following tables summarize pharmacokinetic parameters from a study in pediatric patients after a single oral dose and in dogs after intramuscular administration. This data can serve as a reference for expected concentrations in a research or clinical setting.
Table 1: Pharmacokinetic Parameters of Tolfenamic Acid in Pediatric Patients (1 mg/kg single oral dose) [3]
| Parameter | Mean Value (± SEM) | Range |
| Cmax (µg/mL) | 1.09 (± 0.44) | 0.65 - 1.63 |
| tmax (h) | 1.4 (± 0.4) | 0.5 - 3.0 |
| AUC0→∞ (µg·h/mL) | 4.61 (± 0.40) | 2.74 - 5.98 |
| t1/2 (h) | 2.82 (± 0.21) | 2.19 - 3.40 |
| CL/F (mL/min/kg) | 3.83 (± 0.41) | 2.79 - 6.08 |
Table 2: Dose-Dependent Pharmacokinetics of Tolfenamic Acid in Dogs (Intramuscular Administration) [4]
| Dose (mg/kg) | AUC (µg·h/mL) (Mean ± SEM) |
| 2 | 13.74 (± 1.88) |
| 4 | 29.82 (± 6.53) |
| 8 | 50.52 (± 5.73) |
Experimental Protocols
This section outlines a detailed protocol for the determination of tolfenamic acid in human plasma using LC-MS/MS. The method is adapted from established methodologies for NSAID analysis in biological fluids.[5][6][7]
Materials and Reagents
-
Tolfenamic acid certified reference standard
-
This compound certified reference standard (Internal Standard, IS)
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free)
-
Ammonium acetate
Instrumentation
-
Liquid chromatograph (e.g., Agilent 1200 Series or equivalent)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex API 4000 or equivalent)
-
Analytical column: C18 reversed-phase column (e.g., Thermo Hypurity C18, 50 × 4.6 mm, 5 µm)[5]
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve tolfenamic acid and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the tolfenamic acid stock solution with methanol:water (1:1, v/v) to create working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with methanol:water (1:1, v/v) to a final concentration of 1 µg/mL.
Sample Preparation (Protein Precipitation)
-
Label polypropylene (B1209903) microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.
-
Pipette 100 µL of the respective sample (blank plasma, spiked plasma for calibration and QC, or study sample) into the labeled tubes.
-
Add 20 µL of the internal standard working solution (1 µg/mL this compound) to all tubes except the blank.
-
Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (see section 5).
-
Vortex mix for 30 seconds and transfer to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Method
-
Liquid Chromatography (LC) Parameters:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Program:
-
0-0.5 min: 40% B
-
0.5-2.5 min: 40% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 40% B
-
3.6-5.0 min: 40% B
-
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Tolfenamic Acid: Precursor ion (Q1) m/z 260.1 → Product ion (Q3) m/z 216.1 (quantifier), m/z 180.1 (qualifier).[8][9][10] The precursor ion corresponds to the [M-H]⁻ of tolfenamic acid.
-
This compound (IS): Precursor ion (Q1) m/z 266.1 → Product ion (Q3) m/z 222.1. The precursor ion corresponds to the [M-H]⁻ of the 13C6-labeled internal standard.
-
-
Ion Source Parameters: Optimize parameters such as ion spray voltage, temperature, nebulizer gas, and curtain gas according to the specific instrument used.
-
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no significant interference at the retention times of tolfenamic acid and the internal standard.
-
Linearity and Range: Construct a calibration curve using at least six non-zero concentrations. The curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Determine intra- and inter-day accuracy and precision at a minimum of three QC levels (low, medium, and high). The mean accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix.
-
Recovery: Determine the extraction recovery of tolfenamic acid and the internal standard.
-
Stability: Assess the stability of tolfenamic acid in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage, and post-preparative).
Visualizations
Signaling Pathway of Tolfenamic Acid
Caption: Mechanism of action of Tolfenamic Acid.
Experimental Workflow for TDM
Caption: LC-MS/MS workflow for Tolfenamic Acid TDM.
References
- 1. Tufnil | 200 mg | Tablet | টাফনিল ২০০ মি.গ্রা. ট্যাবলেট | Eskayef Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pharmacokinetics of tolfenamic acid in pediatric patients after single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacodynamics of tolfenamic acid in dogs. Evaluation of dose response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A high performance liquid chromatography-tandem mass spectrometric method for the determination of mefenamic acid in human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: High-Throughput Analysis of Tolfenamic Acid and Tolfenamic Acid-¹³C₆ using Optimized MRM Transitions
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of Tolfenamic acid and its stable isotope-labeled internal standard, Tolfenamic acid-¹³C₆, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method utilizes an optimized Multiple Reaction Monitoring (MRM) workflow, ensuring high selectivity and sensitivity for researchers, scientists, and drug development professionals. All quantitative data, including optimized mass spectrometry parameters, are presented in clear, tabular formats. Detailed experimental protocols for sample preparation and LC-MS/MS analysis are provided to facilitate method implementation.
Introduction
Tolfenamic acid is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. Accurate and reliable quantification of Tolfenamic acid in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. LC-MS/MS has become the gold standard for bioanalytical assays due to its superior sensitivity, specificity, and speed. The use of a stable isotope-labeled internal standard, such as Tolfenamic acid-¹³C₆, is essential to correct for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of the analytical method.[1] This application note details the optimization of MRM transitions and provides a comprehensive protocol for the analysis of Tolfenamic acid and Tolfenamic acid-¹³C₆.
Experimental
Materials and Reagents
-
Tolfenamic acid certified reference standard
-
Tolfenamic acid-¹³C₆ certified reference standard
-
LC-MS grade acetonitrile (B52724), methanol, and water
-
Formic acid (≥98%)
-
Human plasma (or other relevant biological matrix)
Instrumentation
-
A liquid chromatography system capable of delivering reproducible gradients at analytical flow rates.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
MRM Transition Optimization
The optimization of MRM parameters is a critical step in developing a robust and sensitive LC-MS/MS method. This process involves the selection of a precursor ion (Q1) and one or more product ions (Q3) for each analyte and internal standard, followed by the optimization of collision energy (CE) and declustering potential (DP) or cone voltage (CV).
Tolfenamic acid, being an acidic NSAID, is most effectively ionized in negative electrospray ionization (ESI) mode.[2][3] The precursor ion ([M-H]⁻) for Tolfenamic acid is m/z 260. Upon collision-induced dissociation (CID), the most abundant and specific product ion, resulting from the neutral loss of CO₂, is m/z 216. A secondary product ion at m/z 180 can be used as a qualifier.[4]
For the internal standard, Tolfenamic acid-¹³C₆, the precursor ion ([M-H]⁻) is m/z 266, reflecting the mass increase from the six ¹³C atoms. The fragmentation pattern is expected to be analogous to the unlabeled compound, with the primary product ion at m/z 222.
The optimal CE and DP values should be determined empirically for the specific mass spectrometer being used. A common approach is to infuse a standard solution of the analyte into the mass spectrometer and perform a ramp of the CE and DP values to find the voltage that produces the most intense and stable signal for each MRM transition.
Table 1: Optimized MRM Transitions and Mass Spectrometry Parameters
| Analyte | Ionization Mode | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z (Function) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |
| Tolfenamic acid | ESI- | 260.0 | 216.0 (Quantifier) | -50 to -70 | -20 to -30 |
| 180.0 (Qualifier) | -50 to -70 | -30 to -40 | |||
| Tolfenamic acid-¹³C₆ | ESI- | 266.0 | 222.0 (Quantifier) | -50 to -70 | -20 to -30 |
*Note: The provided DP and CE values are typical starting points and require optimization on the specific instrument used to achieve maximum sensitivity.
Protocol 1: Standard and Internal Standard Stock Solution Preparation
-
Prepare a 1 mg/mL stock solution of Tolfenamic acid in methanol.
-
Prepare a 1 mg/mL stock solution of Tolfenamic acid-¹³C₆ in methanol.
-
Store stock solutions at -20°C.
-
Prepare working standard solutions by serial dilution of the stock solution with 50:50 (v/v) methanol:water to create a calibration curve.
-
Prepare a working internal standard solution by diluting the Tolfenamic acid-¹³C₆ stock solution to a final concentration of 100 ng/mL in 50:50 (v/v) methanol:water.
Protocol 2: Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of the 100 ng/mL Tolfenamic acid-¹³C₆ working internal standard solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
Liquid Chromatography Parameters:
-
Column: C18 or C8 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).[2][5]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
-
0.0 min: 20% B
-
0.5 min: 20% B
-
4.0 min: 95% B
-
5.0 min: 95% B
-
5.1 min: 20% B
-
7.0 min: 20% B
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
IonSpray Voltage: -4500 V
-
Temperature: 500°C
-
Curtain Gas: 30 psi
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
Collision Gas (CAD): Medium
Visualizations
Caption: Workflow for MRM transition optimization.
Conclusion
This application note provides a robust and reliable method for the quantification of Tolfenamic acid using Tolfenamic acid-¹³C₆ as an internal standard. The optimized MRM transitions and detailed protocols for sample preparation and LC-MS/MS analysis offer a solid foundation for researchers in drug development and related fields. The provided parameters should be used as a starting point and further optimized on the specific instrumentation to achieve the best performance.
References
- 1. Deducing formation routes of oxylipins by quantitative multiple heart-cutting achiral-chiral 2D-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. frontiersin.org [frontiersin.org]
- 4. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Tolfenamic Acid-13C6 Bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tolfenamic acid-13C6 as an internal standard in bioanalytical methods. This guide directly addresses specific issues related to matrix effects that you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of Tolfenamic acid. In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), SIL internal standards are considered the gold standard. Because this compound is chemically almost identical to the analyte (Tolfenamic acid), it is expected to exhibit similar behavior during sample extraction, chromatography, and ionization. This allows it to compensate for variability in the analytical process, including matrix effects, leading to more accurate and precise quantification of Tolfenamic acid in complex biological matrices like plasma.
Q2: What are matrix effects and how do they affect my analysis?
Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the biological sample.[1] These interfering substances, such as phospholipids, salts, and proteins, are often not detected themselves but can suppress or enhance the signal of the analyte and the internal standard.[2][3] This can lead to inaccurate and imprecise results, compromising the reliability of the bioanalytical method.[2]
Q3: I'm using a SIL internal standard. Shouldn't that automatically correct for all matrix effects?
While this compound is an excellent tool to compensate for matrix effects, it may not always provide a perfect correction.[4] Issues can arise if there is a slight chromatographic separation between Tolfenamic acid and this compound, exposing them to different matrix environments as they enter the mass spectrometer source. This can lead to differential ion suppression or enhancement, where the matrix effect is not the same for the analyte and the internal standard. Therefore, it is crucial to evaluate and minimize matrix effects even when using a SIL internal standard.
Q4: How can I quantitatively assess the matrix effect in my assay?
The most common method is the post-extraction spike analysis to determine the Matrix Factor (MF).[1] This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.
The Matrix Factor is calculated as follows:
MF = (Peak Area of Analyte in Extracted Blank Matrix) / (Peak Area of Analyte in Neat Solution)
-
An MF value of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
To assess the ability of the internal standard to compensate for the matrix effect, the IS-normalized MF is calculated:
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
An IS-Normalized MF close to 1 suggests that the internal standard effectively tracks and corrects for the matrix effect on the analyte.
Troubleshooting Guide
Problem 1: Poor Accuracy and Precision in Quality Control (QC) Samples
Symptom: Your low, medium, or high QC samples consistently fail acceptance criteria (e.g., ±15% of the nominal concentration and a coefficient of variation (%CV) ≤15%).
Possible Cause: Significant and variable matrix effects between different samples are impacting the analyte and/or the internal standard responses inconsistently.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor QC accuracy and precision.
Solutions:
-
Quantify the Matrix Effect: Perform a post-extraction spike experiment with at least six different lots of blank matrix to calculate the Matrix Factor (MF) and the IS-normalized MF. This will help you understand the extent of ion suppression or enhancement and its variability.
-
Optimize Sample Preparation: If a significant matrix effect is observed, your current sample preparation method (e.g., protein precipitation) may not be sufficient. Consider more rigorous cleanup techniques:
-
Solid-Phase Extraction (SPE): Offers a more selective cleanup by utilizing specific interactions between the analyte and the sorbent material.
-
Liquid-Liquid Extraction (LLE): Can effectively remove highly polar and non-polar interferences.
-
-
Optimize Chromatography: Modify your LC method to better separate Tolfenamic acid from co-eluting matrix components. This can be achieved by:
-
Trying a different stationary phase (e.g., a phenyl-hexyl column instead of a C18).
-
Adjusting the mobile phase composition and gradient profile.
-
Employing a divert valve to direct the early eluting, unretained components to waste instead of the mass spectrometer.
-
Problem 2: Inconsistent Internal Standard (IS) Response
Symptom: The peak area of this compound is highly variable across a batch of samples or significantly different from the response in your calibration standards.
Possible Cause: The IS itself is experiencing variable matrix effects, or there are issues with sample processing.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent internal standard response.
Solutions:
-
Review Sample Processing: Ensure that the internal standard is being added accurately and consistently to all samples. Check for any inconsistencies in sample evaporation and reconstitution steps.
-
Evaluate IS Matrix Effect: Perform a post-extraction spike experiment focusing solely on the this compound to determine its Matrix Factor across different matrix lots.
-
Improve Sample Cleanup: If the IS is significantly affected by the matrix, a more effective sample cleanup method is required to remove the interfering components. Refer to the "Optimize Sample Preparation" section under Problem 1.
Experimental Protocols
Method 1: Protein Precipitation (PPT)
This is a simple and fast method but may result in a higher matrix effect compared to other techniques.
Protocol:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of acetonitrile (B52724) containing the this compound internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 12,000 x g for 10 minutes.[5]
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Method 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract than PPT and is effective for NSAIDs.[6]
Protocol:
-
To 100 µL of plasma sample in a glass tube, add the this compound internal standard.
-
Add 50 µL of 2% formic acid to acidify the sample.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Method 3: Solid-Phase Extraction (SPE)
SPE is a highly selective method that can significantly reduce matrix effects.[6] A mixed-mode or polymer-based sorbent is often suitable for NSAIDs.
Protocol (using a generic polymer-based SPE cartridge):
-
Conditioning: Pass 1 mL of methanol (B129727) through the SPE cartridge, followed by 1 mL of water. Do not allow the cartridge to go dry.
-
Loading: To 100 µL of plasma, add the this compound internal standard and 200 µL of 2% formic acid. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Pass 1 mL of 5% methanol in water through the cartridge to wash away polar interferences.
-
Elution: Elute the Tolfenamic acid and this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Vortex briefly and inject into the LC-MS/MS system.
Data Presentation: Comparison of Sample Preparation Methods
The following table summarizes the expected performance of the different sample preparation methods for Tolfenamic acid analysis. The values are representative and may vary depending on the specific LC-MS/MS system and experimental conditions.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery (%) | > 90% | 80 - 95% | > 90% |
| Matrix Factor (MF) | 0.6 - 0.9 (Ion Suppression) | 0.8 - 1.1 | 0.9 - 1.1 |
| IS-Normalized MF (%CV) | < 15% | < 10% | < 5% |
| Process Efficiency (%) | ~85% | ~80% | ~90% |
| Cleanliness of Extract | Low | Medium | High |
| Throughput | High | Medium | Medium-High |
Note: The quantitative data presented are synthesized from typical performance characteristics of these methods for NSAIDs in bioanalysis and should be confirmed experimentally.[6][7]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for sample analysis, from preparation to data acquisition.
Caption: General experimental workflow for Tolfenamic acid bioanalysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, bioavailability and plasma protein binding of tolfenamic acid in rainbow trout (Oncorhynchus mykiss) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review [mdpi.com]
- 7. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC Gradient for Tolfenamic Acid and its ¹³C₆ Internal Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) analysis of Tolfenamic acid and its ¹³C₆ internal standard.
Troubleshooting Guide
This guide addresses common issues encountered during method development and routine analysis in a question-and-answer format.
Q1: Why am I observing poor peak shape (tailing) for Tolfenamic acid and/or its internal standard?
A1: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase.
-
Potential Cause: Interaction of the acidic carboxylic group of Tolfenamic acid with active sites (residual silanols) on the C18 column.
-
Recommended Solution:
-
Optimize Mobile Phase pH: Lowering the pH of the aqueous mobile phase (e.g., using 0.1% formic acid or phosphoric acid) can suppress the ionization of the carboxylic acid group, thereby reducing peak tailing.[1][2]
-
Use a High-Purity, End-Capped Column: Employing a modern, high-purity silica-based C18 column with effective end-capping will minimize interactions with residual silanols.
-
Q2: My Tolfenamic acid and ¹³C₆ internal standard peaks are co-eluting or have poor resolution. How can I improve their separation?
A2: Achieving baseline separation is critical for accurate quantification.
-
Potential Cause: The gradient slope or the organic solvent percentage is not optimized for the specific column and mobile phase combination.
-
Recommended Solution:
-
Adjust Gradient Slope: A shallower gradient (a slower increase in the organic solvent concentration) will increase the retention time and can improve the resolution between the analyte and its internal standard.[2]
-
Optimize Initial and Final Organic Solvent Percentage:
-
Adjust the starting percentage of the organic solvent to ensure both compounds are adequately retained on the column at the beginning of the run.
-
Modify the final organic solvent percentage to ensure efficient elution of both compounds in a reasonable time frame.
-
-
Q3: I am experiencing significant variability in retention times between injections. What could be the cause?
A3: Retention time instability can compromise the reliability of your analysis.
-
Potential Cause: Inconsistent mobile phase composition, fluctuating column temperature, or lack of column equilibration.
-
Recommended Solution:
-
Ensure Proper Mobile Phase Preparation: Prepare mobile phases fresh daily and ensure they are thoroughly mixed and degassed.[3]
-
Use a Column Oven: Maintaining a constant and controlled column temperature is crucial for reproducible chromatography.[4]
-
Adequate Column Equilibration: Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection. A stable baseline is a good indicator of equilibration.
-
Q4: The signal intensity for my analytes is low, or I suspect ion suppression in my LC-MS/MS analysis. What steps can I take?
A4: Ion suppression is a common matrix effect in LC-MS/MS, leading to reduced sensitivity.
-
Potential Cause: Co-eluting endogenous components from the sample matrix are interfering with the ionization of Tolfenamic acid and its internal standard in the mass spectrometer's ion source.
-
Recommended Solution:
-
Improve Chromatographic Separation: Further optimize the LC gradient to separate the analytes from the interfering matrix components. A slower gradient or a different stationary phase might be necessary.
-
Enhance Sample Preparation: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove matrix interferences before LC injection.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting LC gradient for Tolfenamic acid analysis?
A1: A common starting point for a reversed-phase C18 column is a gradient of acetonitrile (B52724) or methanol (B129727) with water containing an acidic modifier. For example, a linear gradient starting from 60% methanol in water with 0.1% acetic acid, increasing to 100% methanol over several minutes, can be a good initial condition.[6]
Q2: Isocratic or gradient elution: which is better for this analysis?
A2: For complex samples like plasma or tissue extracts, gradient elution is generally preferred.[7] A gradient allows for the effective separation of Tolfenamic acid and its internal standard from matrix components, reducing the risk of ion suppression and improving peak shape for late-eluting compounds.[8] Isocratic elution can be suitable for simpler sample matrices like pharmaceutical formulations.[9]
Q3: What are the recommended mass spectrometry parameters for Tolfenamic acid and its ¹³C₆ internal standard?
A3: Tolfenamic acid is typically analyzed in negative ion mode using electrospray ionization (ESI). Key parameters to monitor include the precursor and product ions for both the analyte and the internal standard. Refer to the table below for typical values, but always optimize these parameters on your specific instrument.
Data Presentation
Table 1: Example Liquid Chromatography Parameters for Tolfenamic Acid Analysis
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 150 mm x 2.1 mm, 5 µm)[6] |
| Mobile Phase A | Water with 0.1% Acetic Acid[6] or 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol[6] |
| Gradient Profile | Linear gradient, e.g., 60% B to 100% B over 4-9 minutes[6] |
| Flow Rate | 0.2 - 0.3 mL/min[6][10] |
| Column Temperature | 40 °C[10] |
| Injection Volume | 10 µL[10] |
Table 2: Example Mass Spectrometry Parameters for Tolfenamic Acid and ¹³C₆ Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Tolfenamic Acid | 260.0 | 216.0 | Negative ESI[11] |
| ¹³C₆-Tolfenamic Acid | 266.0 | 222.0 | Negative ESI |
Note: The exact m/z values for the internal standard may vary slightly based on the position of the ¹³C labels. These values should be confirmed by direct infusion of the standard.
Experimental Protocols
Representative LC-MS/MS Method for Tolfenamic Acid in a Biological Matrix
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add the ¹³C₆-Tolfenamic acid internal standard.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 60% Methanol in water with 0.1% Acetic Acid).[2]
-
-
LC-MS/MS Analysis:
-
Inject 10 µL of the reconstituted sample onto the LC-MS/MS system.
-
Perform chromatographic separation using the parameters outlined in Table 1.
-
Detect the analytes using the mass spectrometer parameters from Table 2, operating in Multiple Reaction Monitoring (MRM) mode.
-
Mandatory Visualization
Caption: Troubleshooting workflow for LC gradient optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. halocolumns.com [halocolumns.com]
- 5. Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hdb.ugent.be [hdb.ugent.be]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. biotage.com [biotage.com]
- 9. uhplcs.com [uhplcs.com]
- 10. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Improving signal intensity of Tolfenamic acid-13C6 in ESI-MS
Welcome to the technical support center for the mass spectrometry analysis of Tolfenamic acid-13C6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal intensity of this compound in Electrospray Ionization Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a very low or completely absent signal for my this compound standard. What are the initial checks I should perform?
A1: A complete loss of signal often points to a singular issue within the LC-MS system. A systematic approach is crucial to identify the root cause. Begin by isolating the problem to either the Liquid Chromatography (LC) system, the Mass Spectrometer (MS), or the sample/standard itself.[1]
Initial Troubleshooting Steps:
-
Verify Standard Integrity: Prepare a fresh stock solution of this compound. Directly infuse this new standard into the mass spectrometer to bypass the LC system. If a stable signal appears, the issue likely lies with the LC system or the chromatographic method. If the signal is still absent, the problem may be with the standard itself or the MS.[1]
-
Check the Mass Spectrometer: Ensure the MS is functioning correctly. Verify the basics:
-
Spray: Visually inspect the ESI needle for a stable spray. An unstable spray can result from issues with voltages, gas flow, or mobile phase delivery.[1][2]
-
Gases: Confirm that nebulizing and drying gases (typically nitrogen) are flowing at the set rates.[2]
-
Voltages: Check that the capillary and other source voltages are active.[2][3]
-
-
Inspect the LC System: If the MS is functioning, reconnect the LC system. Check for leaks, ensure mobile phase solvents are fresh and properly mixed, and confirm the injection system is working correctly. A simple test is to inject a well-characterized, reliable compound to see if any peak is detected.[1]
Q2: How does the mobile phase composition affect the signal intensity of this compound?
A2: Mobile phase composition is critical for efficient ionization in ESI-MS. For Tolfenamic acid, an acidic compound, the pH and organic modifiers significantly influence its ability to form ions.
-
Ionization Mode: Tolfenamic acid is typically analyzed in negative ion mode (ESI-) , where it deprotonates to form the [M-H]⁻ ion.[4][5][6]
-
pH Adjustment: The mobile phase pH should be adjusted to facilitate deprotonation. While acidic additives like formic or acetic acid are common in reversed-phase chromatography, they can suppress ionization in negative mode.[7] For negative mode analysis of acidic compounds, a slightly basic or neutral mobile phase is often more effective. However, some studies have shown that a high pH mobile phase can surprisingly enhance the signal for certain compounds even in positive ionization mode.[8][9][10]
-
Additives: The choice of additive is crucial. Volatile buffers are necessary for MS compatibility.
-
For Negative Mode (ESI-): Additives like ammonium (B1175870) acetate (B1210297) or ammonium hydroxide (B78521) can be used to raise the pH and promote the formation of [M-H]⁻ ions.[7]
-
For Positive Mode (ESI+): While less common for this compound, additives like formic acid or acetic acid promote protonation ([M+H]⁺).[11][12][13] The use of 0.1% formic acid has been reported in methods for Tolfenamic acid.[11]
-
Q3: Which ESI-MS source parameters are most important to optimize for this compound?
A3: Optimizing source parameters is essential to maximize the ion signal reaching the detector.[14][15] Key parameters include:
-
Capillary Voltage: This voltage drives the electrospray process. It should be optimized for a stable spray. Excessively high voltages can cause corona discharge and signal instability.[2][3]
-
Cone Voltage (or Fragmentor/Orifice Voltage): This parameter affects the transmission of ions from the atmospheric pressure region into the mass analyzer. A systematic optimization (e.g., varying in 10-20 V increments) is crucial to find the sweet spot that maximizes the precursor ion signal without causing excessive in-source fragmentation.[2]
-
Desolvation Temperature and Gas Flow: These parameters aid in the desolvation of charged droplets to release gas-phase ions. Higher temperatures and flow rates can improve signal but setting them too high can lead to thermal degradation of the analyte.[2][15]
-
Nebulizer Gas Pressure: This assists in forming a fine spray of droplets. The optimal pressure depends on the mobile phase flow rate and composition.[15]
Q4: My signal is strong when I analyze this compound in pure solvent, but it becomes weak or erratic when I analyze it in my sample matrix (e.g., plasma, milk, tissue). What is the cause?
A4: This is a classic example of matrix effects , where co-eluting endogenous components from the sample interfere with the ionization of the target analyte.[16][17] This can lead to ion suppression (most common) or enhancement, resulting in poor accuracy and reproducibility.[18][19]
Strategies to Mitigate Matrix Effects:
-
Improve Sample Preparation: The most effective strategy is to remove interfering components before analysis.
-
Optimize Chromatography: Improve the chromatographic separation to ensure this compound elutes in a region free from major interfering compounds.[21]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.[22]
-
Use of an Isotope-Labeled Internal Standard: As you are using this compound, it serves as an ideal internal standard for the quantification of unlabeled Tolfenamic acid. Since it co-elutes and experiences the same matrix effects, it allows for accurate correction of signal suppression or enhancement.[21]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples to compensate for matrix effects.[21]
Quantitative Data Summary
The optimal parameters for ESI-MS analysis can vary between instruments. The tables below provide recommended starting points and ranges for method development.
Table 1: Recommended Mobile Phase Compositions for LC-MS Analysis of Tolfenamic Acid
| Parameter | Recommendation for ESI- | Recommendation for ESI+ | Reference(s) |
|---|---|---|---|
| Organic Solvent | Acetonitrile or Methanol (B129727) | Acetonitrile or Methanol | [11][13][20] |
| Aqueous Phase | Ultrapure Water | Ultrapure Water with Additive | [11] |
| Additive | Ammonium Acetate (e.g., 5-10 mM) | Formic Acid (0.05% - 0.1%) or Acetic Acid (0.1%) | [6][7][11][12] |
| Typical Gradient | Start with a higher aqueous percentage, ramp up to a high organic percentage. | Start with a higher aqueous percentage, ramp up to a high organic percentage. |[6] |
Table 2: Typical ESI Source Parameters for Optimization
| Parameter | Typical Range | Purpose | Reference(s) |
|---|---|---|---|
| Ionization Mode | Negative (ESI-) | Forms [M-H]⁻ ion | [5] |
| Capillary Voltage | 2.5 - 4.5 kV | Generates charged droplets | [2][3] |
| Cone/Fragmentor Voltage | 10 - 60 V | Controls ion transmission and in-source fragmentation | [2] |
| Desolvation Gas Flow | 400 - 800 L/hr | Aids solvent evaporation from droplets | [2][15] |
| Desolvation Temperature | 250 - 450 °C | Heats gas to aid desolvation | [2][15] |
| Nebulizer Gas Pressure | 30 - 80 psi | Assists in droplet formation |[15] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for extracting Tolfenamic acid from a biological matrix like milk or muscle tissue, adapted from published methods.[6][20]
-
Sample Homogenization: Homogenize 1 g of tissue or use 5 mL of milk. Add an appropriate amount of this compound solution as the internal standard.
-
Protein Precipitation/Extraction: Add 10 mL of acetonitrile, vortex for 1 minute, and centrifuge at >5000 rpm for 5-10 minutes.
-
Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at approximately 50-60°C.
-
Reconstitution: Reconstitute the dried extract in 1 mL of a low organic solvent mixture (e.g., 5% Methanol in water).
-
SPE Column Conditioning: Condition an Oasis HLB or C18 SPE cartridge (e.g., 60 mg, 3 mL) with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Sample Loading: Load the reconstituted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1-2 mL of methanol or acetonitrile.
-
Final Evaporation and Reconstitution: Evaporate the eluent to dryness and reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for LC-MS injection.
Visualizations
Diagram 1: General Troubleshooting Workflow for Low ESI-MS Signal
Caption: A systematic workflow for troubleshooting low signal intensity in ESI-MS.
Diagram 2: Influence of Mobile Phase pH on Tolfenamic Acid Ionization
Caption: Impact of mobile phase pH on the ionization state of Tolfenamic acid.
Diagram 3: Experimental Workflow for this compound Analysis
Caption: A typical experimental workflow for quantitative analysis.
References
- 1. biotage.com [biotage.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. researchgate.net [researchgate.net]
- 5. Determination of non-steroidal anti-inflammatory drugs and their metabolites in milk by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hdb.ugent.be [hdb.ugent.be]
- 7. bene-technology.com [bene-technology.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. impactfactor.org [impactfactor.org]
- 14. lcms.cz [lcms.cz]
- 15. Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. longdom.org [longdom.org]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Combating matrix effects in LC/ESI/MS: the extrapolative dilution approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Tolfenamic acid-13C6 in solution and plasma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Tolfenamic acid-¹³C₆ in solution and plasma. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and accuracy of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Tolfenamic acid-¹³C₆?
A1: For optimal stability, Tolfenamic acid-¹³C₆ should be stored under the following conditions:
-
Solid Form: Store at -20°C for long-term stability, which can be effective for up to 3 years.[1]
-
In Solution: Stock solutions prepared in organic solvents such as acetonitrile (B52724) should be stored at -80°C.[1] For short-term use, storage at 4°C is also acceptable.[2]
Q2: What solvents are suitable for preparing Tolfenamic acid-¹³C₆ stock solutions?
A2: Acetonitrile is a commonly used solvent for preparing stock solutions of Tolfenamic acid-¹³C₆.[2][3] Other organic solvents in which Tolfenamic acid is soluble, such as methanol, ethanol, and 1-octanol, can also be used.[4] The choice of solvent may depend on the specific analytical method being employed.
Q3: Is Tolfenamic acid-¹³C₆ stable in plasma samples?
A3: While specific stability data for Tolfenamic acid-¹³C₆ in plasma is not extensively published, the parent compound, Tolfenamic acid, is known to be metabolized in the human body.[5][6] Therefore, it is crucial to handle plasma samples appropriately to minimize enzymatic degradation. This typically involves immediate analysis or storage at ultra-low temperatures (e.g., -80°C) after collection and processing. For analytical methods, deproteinization of plasma with acetonitrile is a common step.[7][8]
Q4: What are the potential degradation pathways for Tolfenamic acid-¹³C₆?
A4: Based on studies of Tolfenamic acid, the primary degradation pathways to be aware of are:
-
Oxidative Stress: Tolfenamic acid has been found to be susceptible to degradation under oxidative conditions.[8]
-
Photodegradation: The parent compound is known to be photosensitive and can degrade upon exposure to UV or sunlight.[9] Therefore, it is recommended to protect solutions from light.
It is generally assumed that the ¹³C₆ isotopic labeling does not significantly alter the chemical stability or degradation pathways of the molecule.
Q5: Are there any known incompatibilities for Tolfenamic acid-¹³C₆?
A5: Yes, Tolfenamic acid and its isotopically labeled form should not be stored with or exposed to strong oxidizing agents or strong bases, as these can promote chemical degradation.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or low analytical signal for Tolfenamic acid-¹³C₆ | Degradation of the standard due to improper storage. | Verify storage conditions. For solutions, ensure storage at -80°C and protection from light. Prepare fresh working solutions from a solid standard stored at -20°C. |
| Incompatibility with matrix components. | For plasma samples, ensure efficient protein precipitation and extraction to minimize matrix effects. | |
| Photodegradation during sample handling. | Minimize exposure of solutions to direct light. Use amber vials or work under low-light conditions. | |
| Appearance of unexpected peaks in chromatograms | Presence of degradation products. | Review the sample handling and storage history. Consider potential for oxidative stress or photodegradation. The developed method should be stability-indicating.[8][10] |
| Contamination of the analytical system. | Run system suitability tests and blank injections to ensure the cleanliness of the HPLC/LC-MS system. | |
| Poor recovery of Tolfenamic acid-¹³C₆ from plasma | Inefficient extraction from the plasma matrix. | Optimize the protein precipitation and/or liquid-liquid extraction procedure. Ensure complete vortexing and centrifugation. |
| Adsorption to container surfaces. | Use silanized glassware or polypropylene (B1209903) tubes to minimize non-specific binding. | |
| Enzymatic degradation in plasma. | Process plasma samples quickly on ice and store them at -80°C immediately after collection. |
Experimental Protocols
Protocol 1: Preparation of Tolfenamic acid-¹³C₆ Stock and Working Solutions
This protocol describes the preparation of a stock solution and serial dilutions for use as an internal standard in analytical methods.
Protocol 2: Plasma Sample Preparation for Stability Assessment
This protocol outlines the steps for extracting Tolfenamic acid-¹³C₆ from plasma for analysis.
Signaling Pathways and Logical Relationships
Logical Flow for Investigating Stability Issues
This diagram illustrates a logical workflow for troubleshooting unexpected results when using Tolfenamic acid-¹³C₆.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. hpc-standards.com [hpc-standards.com]
- 3. hpc-standards.com [hpc-standards.com]
- 4. Validation of a UV Spectrometric Method for the Assay of Tolfenamic Acid in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human metabolism of tolfenamic acid. II. Structure of metabolites and C-13 NMR assignments of fenamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tolfenamic Acid | C14H12ClNO2 | CID 610479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Photolysis of tolfenamic acid in aqueous and organic solvents: a kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of Tolfenamic Acid using a Simple, Rapid, and Stability-indicating Validated HPLC Method - Kazi - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjeid.com]
Navigating Ion Suppression in Tolfenamic Acid Bioanalysis: A Technical Support Center
For researchers, scientists, and professionals in drug development, ensuring the accuracy and reliability of bioanalytical data is paramount. When analyzing tolfenamic acid in biological matrices using LC-MS/MS, ion suppression or enhancement can be a significant obstacle, leading to erroneous quantification. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you identify, understand, and mitigate these matrix effects.
Troubleshooting Guides
This section offers a structured approach to diagnosing and resolving common issues related to ion suppression and enhancement during the bioanalysis of tolfenamic acid.
Issue 1: Poor sensitivity or inconsistent results for tolfenamic acid standards in matrix.
Possible Cause: Ion suppression due to co-eluting endogenous matrix components.
Troubleshooting Steps:
-
Assess Matrix Effect: Perform a post-extraction addition experiment to quantify the extent of ion suppression.
-
Optimize Sample Preparation: The choice of sample clean-up is critical. Consider the following techniques:
-
Protein Precipitation (PPT): A simple and fast method, but may not remove all interfering phospholipids (B1166683).
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning tolfenamic acid into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): Provides the most effective clean-up by selectively retaining tolfenamic acid on a solid sorbent while washing away matrix components.
-
-
Chromatographic Separation: Modify your LC method to better separate tolfenamic acid from the region where phospholipids typically elute.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for tolfenamic acid will co-elute and experience similar ion suppression, allowing for accurate correction.
Issue 2: Signal enhancement leading to overestimation of tolfenamic acid concentration.
Possible Cause: Co-eluting matrix components that improve the ionization efficiency of tolfenamic acid.
Troubleshooting Steps:
-
Confirm Enhancement: Use the post-extraction addition method to quantify the matrix factor. A value greater than 1 indicates ion enhancement.
-
Improve Sample Clean-up: As with ion suppression, a more rigorous sample preparation method like SPE can remove the components causing enhancement.
-
Adjust Chromatographic Conditions: Altering the mobile phase composition or gradient can help separate the enhancing compounds from tolfenamic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of ion suppression when analyzing tolfenamic acid in plasma?
A1: The most common causes are endogenous phospholipids from the plasma matrix that co-elute with tolfenamic acid.[1] These molecules can compete for ionization in the MS source, reducing the signal of the analyte. Other potential sources include salts, proteins, and formulation excipients from the administered drug product.
Q2: How can I quantitatively assess the matrix effect for my tolfenamic acid assay?
A2: The most accepted method is the post-extraction spiking technique.[2][3] This involves comparing the peak area of tolfenamic acid in a blank matrix extract that has been spiked with the analyte to the peak area of a pure solution of the analyte at the same concentration. The ratio of these two peak areas is the Matrix Factor (MF).
Q3: What is a Matrix Factor (MF) and how is it interpreted?
A3: The Matrix Factor is a quantitative measure of the matrix effect. It is calculated as:
-
MF = (Peak Area of Analyte in Spiked Extract) / (Peak Area of Analyte in Neat Solution)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
Regulatory guidelines from the EMA and FDA provide acceptance criteria for matrix effect evaluation during method validation.[4][5][6][7][8]
Q4: Which sample preparation technique is best for minimizing ion suppression for tolfenamic acid?
A4: While the optimal technique can be matrix-dependent, Solid-Phase Extraction (SPE) generally provides the cleanest extracts and the most significant reduction in matrix effects compared to Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT).[9][10] However, the choice of method may also depend on throughput needs and cost considerations.
Q5: Can I use a structural analog as an internal standard if a stable isotope-labeled version of tolfenamic acid is not available?
A5: While a stable isotope-labeled internal standard (SIL-IS) is ideal because it co-elutes and experiences the same matrix effects as the analyte, a structural analog can be used. However, it is crucial to demonstrate that the analog's ionization is affected by the matrix in the same way as tolfenamic acid. This requires thorough validation.
Data Presentation
The following table summarizes the expected impact of different sample preparation techniques on the recovery and matrix effect for tolfenamic acid analysis. Note: The values presented are typical and may vary depending on the specific matrix and analytical conditions.
| Sample Preparation Technique | Typical Analyte Recovery (%) | Typical Matrix Factor (MF) | Relative Phospholipid Removal | Throughput |
| Protein Precipitation (PPT) | 85 - 105 | 0.6 - 1.2 | Low | High |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | 0.8 - 1.1 | Moderate | Medium |
| Solid-Phase Extraction (SPE) | 80 - 100 | 0.9 - 1.1 | High | Low |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spiking)
-
Prepare Blank Matrix Extract: Extract at least six different lots of blank biological matrix (e.g., plasma) using your established sample preparation method.
-
Prepare Neat Solutions: Prepare solutions of tolfenamic acid in the final reconstitution solvent at low and high concentrations corresponding to your quality control (QC) samples.
-
Spike Extracts: Spike the blank matrix extracts with tolfenamic acid at the same low and high concentrations as the neat solutions.
-
Analyze Samples: Inject the spiked extracts and neat solutions into the LC-MS/MS system and record the peak areas for tolfenamic acid.
-
Calculate Matrix Factor: For each lot of matrix and at each concentration level, calculate the Matrix Factor (MF) using the formula provided in the FAQs.
-
Evaluate Results: Calculate the coefficient of variation (%CV) of the MFs across the different matrix lots. The %CV should be within the acceptance limits defined by regulatory guidelines (typically ≤15%).
Protocol 2: Protein Precipitation (PPT) for Tolfenamic Acid in Plasma
This protocol is adapted from a method used for the analysis of tolfenamic acid in plasma.[11][12][13]
-
Sample Aliquot: To 100 µL of plasma in a microcentrifuge tube, add the internal standard.
-
Precipitating Agent: Add 150 µL of acetonitrile.
-
Vortex: Vortex the mixture for 35 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 12,000 x g for 12 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well in a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE) for Tolfenamic Acid in Plasma
This is a general SPE protocol that can be optimized for tolfenamic acid.
-
Conditioning: Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample (e.g., diluted with an acidic buffer) onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent solution (e.g., 5% methanol in water) to remove hydrophilic interferences.
-
Elution: Elute the tolfenamic acid from the cartridge with a stronger organic solvent (e.g., methanol or acetonitrile, possibly with a small percentage of formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Mechanism of Ion Suppression in ESI-MS.
Caption: Troubleshooting workflow for ion suppression.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. elearning.unite.it [elearning.unite.it]
- 9. Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics, bioavailability and plasma protein binding of tolfenamic acid in rainbow trout (Oncorhynchus mykiss) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation, Characterization and Pharmacokinetics of Tolfenamic Acid-Loaded Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Minimizing carryover in LC-MS/MS analysis of Tolfenamic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize carryover in the LC-MS/MS analysis of Tolfenamic acid.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving carryover issues during the LC-MS/MS analysis of Tolfenamic acid.
Isolating the Source of Carryover
A critical first step in troubleshooting is to determine the origin of the carryover. This can be achieved by systematically eliminating components of the LC-MS/MS system.
Q1: How can I determine if the carryover is originating from the LC system or the MS detector?
A1: To differentiate between LC and MS system carryover, you can perform a direct infusion of a blank solution into the mass spectrometer, bypassing the LC system. If the Tolfenamic acid signal persists, the MS source may be contaminated. If no signal is detected, the carryover is likely originating from the LC system (autosampler, column, tubing, etc.).[1]
Q2: I've confirmed the carryover is from the LC system. How do I pinpoint the exact source?
A2: To identify the specific component within the LC system causing the carryover, follow this sequential troubleshooting process:
-
Column: After a high concentration injection followed by a blank, if carryover is observed, replace the column with a new one and inject another blank. If the carryover disappears, the column is the primary source.[2]
-
Autosampler: If carryover persists with a new column, the autosampler is the next most likely culprit. Worn rotor seals, a contaminated needle, or sample loops can all contribute to carryover.[2][3] Consider performing a manual injection to bypass the autosampler and see if the carryover is eliminated.[4]
-
Tubing and Fittings: Dead volumes in tubing connections can trap and later release the analyte. Ensure all fittings are properly seated and that tubing is cut cleanly and squarely.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting carryover in your LC-MS/MS system.
Frequently Asked Questions (FAQs)
Minimizing Carryover Through Method Optimization
Optimizing your analytical method is a proactive approach to preventing carryover.
Q3: What are the best wash solvents for minimizing Tolfenamic acid carryover?
A3: Tolfenamic acid is an acidic compound. An effective wash solution should have a composition that can efficiently solubilize and remove it from the system. A strong wash solvent is typically a mixture with a high percentage of organic solvent. For acidic compounds like Tolfenamic acid, incorporating a small amount of base (e.g., ammonium (B1175870) hydroxide) into the wash solvent can improve cleaning efficiency by ensuring the analyte is in its more soluble ionized form. A common strategy is to use a multi-step wash, starting with a weak wash to remove the sample matrix, followed by a strong wash to remove the analyte.
Q4: How does the mobile phase composition affect Tolfenamic acid carryover?
A4: The mobile phase plays a crucial role in preventing carryover. For Tolfenamic acid, using a mobile phase with a pH that keeps the molecule ionized will reduce its retention on reversed-phase columns and minimize interactions with system components. A mobile phase consisting of acetonitrile (B52724) and water with a pH adjusted to 2.5 has been shown to be effective.[5][6] A gradient elution, ending with a high percentage of organic solvent, can also help to effectively wash the column after each injection.[7]
Q5: Can the injection volume influence carryover?
A5: Yes, injecting a smaller volume of a concentrated sample can sometimes lead to less carryover than a larger volume of a more dilute sample, as it may reduce the total amount of analyte exposed to the system surfaces.[7] However, it is also important to avoid overloading the column, which can be a significant source of carryover.[3]
Quantitative Data on Carryover Reduction
The following table summarizes the expected impact of various troubleshooting and optimization strategies on Tolfenamic acid carryover. The percentage of carryover is defined as the peak area of the analyte in a blank injection following a high concentration standard, expressed as a percentage of the peak area of a low concentration standard.
| Strategy | Expected Carryover Reduction | Notes |
| Optimized Wash Solution | High | Using a wash solvent with high organic content and adjusted pH can significantly reduce carryover from the autosampler. |
| Optimized Mobile Phase | Medium to High | A mobile phase that ensures Tolfenamic acid is in its ionized form will minimize column and system interactions. |
| Column Replacement | High | If the column is the primary source of carryover, replacement is the most effective solution. |
| Autosampler Maintenance | High | Regular replacement of worn rotor seals and proper needle washing are critical for low carryover.[2][3] |
| Reduced Injection Volume | Low to Medium | Can be effective, but must be balanced against sensitivity requirements. |
| Gradient Elution with Strong Wash | Medium | A high organic wash at the end of the gradient helps to clean the column after each run. |
Experimental Protocols
Protocol 1: Standard LC-MS/MS Method for Tolfenamic Acid Analysis
This protocol provides a baseline method for the analysis of Tolfenamic acid.
-
LC System: Agilent 1200 Series or equivalent
-
MS System: AB Sciex API 4000 or equivalent
-
Column: C18, 2.1 x 50 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
MRM Transitions: Q1: 260.1 m/z, Q3: 216.1 m/z
Protocol 2: Optimized Method for Minimizing Tolfenamic Acid Carryover
This protocol incorporates modifications to the standard method to actively reduce carryover.
-
LC System: Waters ACQUITY UPLC I-Class or equivalent with a flow-through needle design
-
MS System: High-sensitivity triple quadrupole mass spectrometer
-
Column: C8, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 98% B over 4 minutes, hold at 98% B for 2 minutes, return to 10% B and equilibrate for 2 minutes.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 2 µL
-
Autosampler Wash Solution: 50:50 (v/v) Acetonitrile:Isopropanol with 0.1% Ammonium Hydroxide
-
MS Ionization Mode: ESI, Negative Ion Mode
-
MRM Transitions: Q1: 260.1 m/z, Q3: 216.1 m/z
Visualizing the Experimental Workflow
The following diagram outlines the key steps in an LC-MS/MS experiment designed to minimize carryover.
References
- 1. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 4. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 5. Analysis of Tolfenamic Acid using a Simple, Rapid, and Stability-indicating Validated HPLC Method - Kazi - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjpbr.com]
- 6. Analysis of Tolfenamic Acid using a Simple, Rapid, and Stability-indicating Validated HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. google.com [google.com]
Technical Support Center: Tolfenamic Acid-13C6 MRM Method Development
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on selecting the optimal collision energy for Tolfenamic acid-13C6 in Multiple Reaction Monitoring (MRM) assays.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound in negative ion mode ESI-MS?
A1: Tolfenamic acid has a molecular weight of approximately 261.7 g/mol . In negative ion mode electrospray ionization (ESI), it readily loses a proton to form the deprotonated molecule [M-H]⁻ at an m/z of 260.7. The this compound internal standard has six 13C atoms on the benzoic acid ring, increasing its molecular weight by approximately 6 Da.
-
Precursor Ion: The expected precursor ion for this compound is the deprotonated molecule, [M+6-H]⁻, at m/z 266.7 .
-
Product Ions: A common fragmentation of Tolfenamic acid involves the loss of the carboxyl group and rearrangement. For unlabeled Tolfenamic acid, a major product ion is observed at m/z 216, corresponding to the loss of CO₂ (44 Da). Since the 13C labels are on the benzoic acid ring which remains in this fragment, the corresponding product ion for this compound will also be shifted by 6 Da. Another potential fragmentation is the cleavage of the bond between the secondary amine and the substituted phenyl ring.
Based on this, the most probable MRM transitions to monitor are:
-
Primary (Quantitative): m/z 266.7 → m/z 222.1
-
Secondary (Confirmatory): A secondary transition should be selected based on the fragmentation pattern observed during product ion scans.
It is always recommended to confirm these transitions by performing a full product ion scan of the this compound standard.
Q2: Why is optimizing the collision energy (CE) for my this compound internal standard crucial?
A2: Optimizing the collision energy is a critical step in MRM method development to maximize the sensitivity and specificity of your assay.[1] The collision energy directly influences the efficiency of fragmentation of the precursor ion into the desired product ion in the collision cell of a tandem mass spectrometer. An unoptimized CE can lead to a weak signal for your internal standard, resulting in poor precision and accuracy in the quantification of the target analyte (Tolfenamic acid). The optimal CE is the voltage that produces the highest abundance of the specific product ion, thereby ensuring the most sensitive detection.[1]
Q3: Can I use the same collision energy for Tolfenamic acid and this compound?
A3: While the optimal collision energies for an analyte and its isotopically labeled internal standard are often very similar, it is best practice to optimize them independently. Minor differences in fragmentation efficiency can occur due to the isotopic labeling. For the highest accuracy, a separate collision energy optimization should be performed for the this compound MRM transition.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or very low signal for the this compound product ion. | 1. Incorrect precursor/product ion pair selected.2. Collision energy is far from optimal.3. Insufficient concentration of the standard being infused.4. Instrument source parameters (e.g., capillary voltage, gas flow, temperature) are not optimized. | 1. Verify the m/z of the precursor and product ions by performing a full scan and a product ion scan.2. Perform a collision energy ramp experiment over a broad range (e.g., 5-50 eV) to find the region of optimal fragmentation.3. Increase the concentration of the this compound solution being infused.4. Optimize source parameters for maximum precursor ion intensity before optimizing the collision energy. |
| Multiple product ions are observed with similar intensities. | This is a common occurrence during fragmentation. | Select the most intense and specific product ion for your primary MRM transition. A second, less intense but still stable, product ion can be used as a confirmatory transition. |
| The optimal collision energy seems to vary between experiments. | 1. Instability of the infusion flow rate.2. Fluctuations in the collision cell gas pressure.3. Inconsistent preparation of the standard solution. | 1. Ensure a stable and continuous flow from the syringe pump.2. Check the collision gas supply and ensure the pressure is stable as per the instrument manufacturer's recommendation.3. Prepare fresh standard solutions and ensure complete dissolution. |
Experimental Protocol: Collision Energy Optimization
This protocol outlines the steps to determine the optimal collision energy for a this compound MRM transition using direct infusion on a triple quadrupole mass spectrometer.
1. Preparation of this compound Standard Solution:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
- Dilute the stock solution to a working concentration of approximately 100-500 ng/mL in a solvent mixture that is compatible with your mass spectrometer's mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for negative ion mode).
2. Mass Spectrometer Setup:
- Set up the mass spectrometer for direct infusion analysis.
- Infuse the this compound working solution at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
- Optimize the ESI source parameters (capillary voltage, nebulizer gas, drying gas, and temperature) to achieve maximum and stable signal intensity for the precursor ion (m/z 266.7).
3. Collision Energy Ramping Experiment:
- Set up an MRM experiment with the precursor ion m/z 266.7 and the expected primary product ion m/z 222.1.
- Create a method that ramps the collision energy over a defined range. A typical starting range for a small molecule like Tolfenamic acid would be from 5 eV to 50 eV, with a step size of 1-2 eV.
- Acquire data for a sufficient duration at each collision energy step to obtain a stable signal.
4. Data Analysis and Determination of Optimal Collision Energy:
- Plot the intensity of the product ion (m/z 222.1) as a function of the collision energy.
- The optimal collision energy is the value that corresponds to the highest point on this curve.
Data Presentation: Hypothetical Collision Energy Optimization
The following table represents hypothetical data from a collision energy optimization experiment for the this compound MRM transition m/z 266.7 → m/z 222.1.
| Collision Energy (eV) | Product Ion Intensity (Arbitrary Units) |
| 5 | 15,000 |
| 10 | 45,000 |
| 15 | 80,000 |
| 20 | 150,000 |
| 25 | 280,000 |
| 30 | 450,000 |
| 35 | 320,000 |
| 40 | 180,000 |
| 45 | 90,000 |
| 50 | 40,000 |
Based on this data, the optimal collision energy for this transition would be 30 eV .
Workflow for Collision Energy Optimization
Caption: Workflow for the optimization of collision energy for this compound.
References
Impact of isotopic cross-contribution on Tolfenamic acid quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the impact of isotopic cross-contribution during the quantitative analysis of Tolfenamic acid by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-contribution in the context of Tolfenamic acid analysis?
A1: Isotopic cross-contribution, or crosstalk, occurs when the mass spectral signal of the analyte (Tolfenamic acid) overlaps with the signal of its stable isotope-labeled internal standard (SIL-IS), or vice-versa.[1] This interference has two primary causes:
-
Natural Isotopic Abundance: Tolfenamic acid (C₁₄H₁₂ClNO₂) contains elements with naturally occurring heavy isotopes, such as Carbon-13 (¹³C) and Chlorine-37 (³⁷Cl). These isotopes create M+1, M+2, etc., peaks in the mass spectrum that can extend into the mass-to-charge ratio (m/z) being monitored for the SIL-IS.[2][3]
-
Isotopic Impurity of the SIL-IS: The synthesis of a SIL-IS is rarely 100% complete.[2] This results in the presence of a small amount of the unlabeled Tolfenamic acid (d0 or ¹²C) within the SIL-IS material, which contributes to the analyte signal.[2][4]
Q2: Why is my calibration curve for Tolfenamic acid non-linear, especially at the lower concentration levels?
A2: Non-linearity at the low end of a calibration curve is a classic symptom of isotopic cross-contribution.[2][3] This happens because the constant, low-level signal contribution from the SIL-IS to the analyte channel has a proportionally larger impact on the total analyte signal at lower concentrations, leading to a positive bias.[2] As the analyte concentration increases, this fixed contribution becomes less significant, and the curve appears more linear.
Q3: I am detecting a peak for Tolfenamic acid in my internal standard-only samples. What is the cause?
A3: Detecting an analyte signal in a sample containing only the SIL-IS is a direct indication of isotopic impurity. It confirms that the SIL-IS stock contains a measurable amount of unlabeled Tolfenamic acid, which is co-eluting and being detected in the analyte's MRM (Multiple Reaction Monitoring) transition.[2]
Q4: What is a suitable mass difference between Tolfenamic acid and its SIL-IS to minimize interference?
A4: To minimize the potential for spectral overlap, the mass difference between the analyte and the SIL-IS should be sufficient to shift the IS signal away from the analyte's natural isotopic cluster. A mass difference of at least 3 to 4 Daltons (Da) is generally recommended.[2][5] Using a ¹³C₆-labeled Tolfenamic acid, which provides a +6 Da shift, is an effective choice.[6]
Q5: How should I select an appropriate SIL-IS for Tolfenamic acid quantification?
A5: When selecting a SIL-IS, consider the following:
-
Isotopic Purity: Choose a standard with the highest available isotopic purity to minimize the contribution of the unlabeled form to your analyte signal.[4][7]
-
Label Position: The isotopic label should be on a part of the molecule that is not lost during fragmentation in the mass spectrometer.[4] For Tolfenamic acid, labeling on one of the aromatic rings (e.g., ¹³C₆) is a stable and effective strategy.
-
Degree of Labeling: Ensure a sufficient mass shift (ideally >3 Da) to avoid overlap from the natural isotopic distribution of Tolfenamic acid.[2][5]
-
Chromatographic Behavior: While SILs are expected to co-elute perfectly, high levels of deuterium (B1214612) labeling can sometimes cause a slight shift in retention time.[8][9] ¹³C or ¹⁵N labels are less likely to cause such shifts.[5][10]
Troubleshooting Guides
Guide 1: How to Diagnose and Quantify Isotopic Cross-Contribution
If you observe symptoms like non-linear calibration curves or inaccurate quality control (QC) samples, a systematic approach is needed to confirm and quantify the extent of the interference.
Problem: You suspect isotopic cross-contribution is affecting the accuracy of your Tolfenamic acid assay.
Root Cause Analysis and Solution Steps:
-
Perform a Crosstalk Experiment: This is the definitive test to measure the percentage of signal contribution between the analyte and the internal standard.[1] The detailed methodology is provided in Experimental Protocol 1 .
-
Analyze the Data:
-
IS-to-Analyte Contribution: In the sample containing only the SIL-IS, measure the peak area in the Tolfenamic acid MRM channel. Calculate this as a percentage of the SIL-IS peak area in its own channel. This reveals the contribution from impurities in the standard.
-
Analyte-to-IS Contribution: In the high-concentration Tolfenamic acid sample (without IS), measure the peak area in the SIL-IS MRM channel. Calculate this as a percentage of the analyte's peak area in its own channel. This quantifies the interference from the analyte's natural isotopic abundance.
-
-
Evaluate the Impact: Based on the calculated percentages, determine if the level of cross-contribution is significant enough to impact your assay's performance, particularly at the Lower Limit of Quantification (LLOQ).[11] FDA guidelines for bioanalytical method validation require the LLOQ to be at least five times the signal of a blank sample.[11]
Caption: Workflow for diagnosing isotopic cross-contribution.
Guide 2: Strategies to Mitigate Isotopic Cross-Contribution
Once cross-contribution has been confirmed, several strategies can be employed to minimize its impact on data quality.
| Mitigation Strategy | Description | Pros | Cons |
| Use a Higher Purity SIL-IS | Obtain a new batch or lot of the SIL-IS with a higher specified isotopic purity (e.g., >99%).[2] | Most direct solution for IS-to-analyte interference. Reduces bias at the LLOQ. | May involve additional cost and procurement time. Does not solve analyte-to-IS interference. |
| Increase Mass Difference | If possible, switch to a SIL-IS with a greater mass difference from the analyte (e.g., from d₃ to d₇, or using more ¹³C atoms).[2] | Highly effective at eliminating interference from the analyte's natural isotope pattern. | Requires re-synthesis or purchase of a new standard and potentially partial re-validation of the method. |
| Optimize Chromatography | Adjust the LC method (gradient, column chemistry) to ensure perfect co-elution of the analyte and SIL-IS.[1][2] | Can correct for differential matrix effects that may exacerbate interference issues. | May not be effective if the primary issue is spectral overlap or IS impurity. |
| Mathematical Correction | Use the data from the crosstalk experiment to calculate correction factors and apply them to the measured peak areas for every sample.[1] | Can be applied post-acquisition to existing data. Avoids the need for new reagents. | Adds complexity to data processing. May not be accepted by all regulatory bodies without thorough validation. |
| Monitor an Alternative IS Transition | Select a precursor ion for the SIL-IS corresponding to a less abundant, higher mass isotope (e.g., M+2 peak of the IS) that has no contribution from the analyte.[3][12] | Cleverly avoids the interference without changing the standard. Cost-effective. | Reduces the sensitivity for the internal standard, which may impact precision. |
Experimental Protocols
Protocol 1: Crosstalk Assessment Experiment
This protocol is designed to quantify the bidirectional interference between Tolfenamic acid and its SIL-IS.
1. Preparation of Solutions:
-
Blank Matrix: Use the same biological matrix (e.g., human plasma) as in your study.
-
Analyte Spiking Solution: Prepare a high concentration stock of Tolfenamic acid, typically at or above the Upper Limit of Quantification (ULOQ).
-
Internal Standard Working Solution: Prepare the SIL-IS at the final concentration used in your analytical method.
2. Sample Preparation:
-
Set A (Analyte to IS): Spike a known volume of blank matrix with the Analyte Spiking Solution to reach the ULOQ. Do not add any SIL-IS.[1]
-
Set B (IS to Analyte): Spike a known volume of blank matrix with the Internal Standard Working Solution. Do not add any analyte.[1]
-
Process both sets of samples using your established extraction procedure (e.g., protein precipitation).
3. LC-MS/MS Analysis:
-
Inject both samples into the LC-MS/MS system.
-
Acquire data by monitoring the MRM transitions for both Tolfenamic acid and its SIL-IS in both runs.
4. Data Analysis:
-
For Set A: Measure the peak area of the signal in the SIL-IS channel (IS_Response_in_Analyte_Sample) and the analyte channel (Analyte_Response_in_Analyte_Sample).
-
% Analyte to IS Contribution = (IS_Response_in_Analyte_Sample / Analyte_Response_in_Analyte_Sample) * 100
-
-
For Set B: Measure the peak area of the signal in the analyte channel (Analyte_Response_in_IS_Sample) and the IS channel (IS_Response_in_IS_Sample).
-
% IS to Analyte Contribution = (Analyte_Response_in_IS_Sample / IS_Response_in_IS_Sample) * 100
-
Protocol 2: General LC-MS/MS Method for Tolfenamic Acid
This protocol provides a general framework for the quantification of Tolfenamic acid in plasma. It should be optimized for specific instrumentation and matrix requirements.
1. Sample Preparation (Protein Precipitation): [1][2]
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of the SIL-IS working solution.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate for analysis.
2. LC-MS/MS Conditions:
-
LC Column: C18 or C8 column (e.g., 2.1 x 50 mm, 1.8 µm).[13][14]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 30% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Injection Volume: 5 µL.
-
Ion Source: Electrospray Ionization (ESI), Negative Mode.[6][15]
-
MRM Transitions: To be optimized based on the specific instrument, but example transitions for Tolfenamic acid could involve monitoring the precursor ion [M-H]⁻ and its characteristic product ions.[13]
Data Presentation
Table 1: Example Results of a Tolfenamic Acid Crosstalk Experiment
| Sample | Analyte Response (Peak Area) | IS Response (Peak Area) | Calculated Contribution | Acceptance Criteria | Status |
| ULOQ Analyte Only | 5,890,000 | 2,500 | 0.042% (Analyte → IS) | < 5% of IS response in LLOQ | Pass |
| Working Conc. IS Only | 4,150 | 1,250,000 | 0.33% (IS → Analyte) | < 20% of analyte response at LLOQ | Pass |
Table 2: Typical LC-MS/MS Method Validation Parameters for Tolfenamic Acid [6][14][16]
| Parameter | Typical Value/Range |
| Linearity Range | 0.2 - 5.0 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (%CV) | < 15% (< 20% at LLOQ) |
| Recovery | 85.0% - 110% |
Visualizations
Caption: Mechanism of isotopic cross-contribution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Determination of non-steroidal anti-inflammatory drugs and their metabolites in milk by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. propharmagroup.com [propharmagroup.com]
Technical Support Center: Adjusting for Lot-to-Lot Variability of Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address lot-to-lot variability in biological matrices. Consistent and reliable experimental results are crucial for accurate data interpretation and decision-making. This resource offers practical solutions and detailed protocols to mitigate the impact of variability in common analytical techniques.
Troubleshooting Guides
Immunoassay Troubleshooting
Question: My immunoassay results are inconsistent between different kit lots. What should I do?
Answer:
Inconsistent results between immunoassay kit lots are a common issue that can significantly impact data reliability.[1][2] This problem often stems from variability in critical reagents such as antibodies, calibrators, and conjugates.[1][3] A systematic approach to troubleshooting is essential to identify and resolve the root cause.
Initial Steps:
-
Review the Protocol: Carefully compare the protocol used with the manufacturer's instructions for the new kit lot. Even minor deviations can lead to significant differences in results.[4]
-
Check Reagent Preparation and Storage: Ensure all reagents were prepared and stored according to the manufacturer's recommendations. Improper storage or preparation can lead to reagent degradation and altered performance.[1][5]
-
Verify Equipment Functionality: Confirm that all equipment, such as plate washers and readers, are functioning correctly and have been properly calibrated.[6]
Experimental Troubleshooting:
If the initial checks do not resolve the issue, a more detailed experimental approach is necessary. The following workflow can help pinpoint the source of the variability.
Figure 1. Immunoassay Lot-to-Lot Variability Troubleshooting Workflow. This diagram outlines the steps to diagnose and address inconsistent results between different immunoassay kit lots.
Detailed Experimental Protocol: Qualifying a New Immunoassay Reagent Lot (Adapted from CLSI EP26-A)
The Clinical and Laboratory Standards Institute (CLSI) guideline EP26-A provides a protocol for user evaluation of between-reagent lot variation.[2][7][8][9]
Objective: To verify that a new lot of immunoassay reagent performs acceptably compared to the current lot.
Materials:
-
Current (in-use) reagent lot
-
New reagent lot
-
A set of patient samples (number to be determined by statistical power analysis, typically 20 or more) spanning the assay's reportable range.[10]
-
Quality control (QC) materials at multiple concentrations
Procedure:
-
Define Acceptance Criteria: Before starting the experiment, establish clear acceptance criteria for the new lot. This is often based on clinical relevance or biological variation and may be expressed as a maximum allowable difference or bias between the two lots.[11]
-
Sample Selection: Select a sufficient number of patient samples with analyte concentrations distributed across the assay's measurement range, particularly around medical decision points.[10]
-
Parallel Testing: Analyze the selected patient samples and QC materials with both the current and the new reagent lots in the same run, if possible, to minimize other sources of variability.[12]
-
Data Analysis:
-
Calculate the difference in results for each sample between the new and current lots.
-
Compare the observed differences against the pre-defined acceptance criteria.
-
Perform statistical analysis, such as a paired t-test or regression analysis, to determine if there is a statistically significant difference between the lots.
-
-
Decision:
-
Accept: If the differences are within the acceptance criteria, the new lot is acceptable for use.
-
Reject: If the differences exceed the acceptance criteria, the new lot should not be used for clinical or study samples. In this case, further investigation or contacting the manufacturer is necessary.[13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
Question: I am observing significant signal suppression or enhancement (matrix effects) that varies between different lots of biological matrix. How can I mitigate this?
Answer:
Matrix effects are a primary challenge in LC-MS-based bioanalysis, causing variability in analyte ionization and leading to inaccurate quantification.[14][15] This issue can be particularly pronounced when using different lots of biological matrices (e.g., plasma, serum, urine).
Strategies to Mitigate Matrix Effects:
-
Sample Preparation: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[16]
-
Chromatographic Separation: Optimize the chromatographic method to separate the analyte from co-eluting matrix components that cause ion suppression or enhancement.[16]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the assay's sensitivity.[17]
-
Use of Stable Isotope-Labeled Internal Standards (SIL-IS): A SIL-IS that co-elutes with the analyte will experience similar matrix effects, allowing for accurate correction of the analyte signal.[17]
Experimental Protocols for Assessing Matrix Effects:
1. Post-Column Infusion Method (Qualitative Assessment)
This method helps to identify regions in the chromatogram where matrix effects occur.[18][19][20]
Procedure:
-
A solution of the analyte is continuously infused into the LC flow after the analytical column and before the mass spectrometer ion source.
-
A blank, extracted matrix sample is then injected.
-
The analyte's signal is monitored throughout the chromatographic run.
-
Any suppression or enhancement of the constant analyte signal indicates the retention times at which matrix components are eluting and causing interference.[14]
Figure 2. Post-Column Infusion Experimental Setup. This diagram illustrates the setup for qualitatively assessing matrix effects in LC-MS.
2. Standard Addition Method (Quantitative Correction)
The standard addition method can be used to correct for matrix effects when a blank matrix is unavailable or when matrix effects are highly variable between individual samples.[21][22][23][24]
Procedure:
-
Divide a single sample into several aliquots.
-
Add increasing, known amounts of the analyte standard to each aliquot except for one, which serves as the unknown.
-
Dilute all aliquots to the same final volume.
-
Analyze all aliquots by LC-MS.
-
Create a calibration curve by plotting the measured analyte signal versus the concentration of the added standard.
-
The absolute value of the x-intercept of the extrapolated linear regression line represents the endogenous concentration of the analyte in the original sample.[21]
Cell Culture Troubleshooting
Question: My cells are showing inconsistent growth and morphology after switching to a new lot of fetal bovine serum (FBS) or cell culture media. What is the cause and how can I address it?
Answer:
Lot-to-lot variability in FBS and cell culture media is a significant source of inconsistency in cell-based assays.[25] FBS is a complex mixture of proteins, growth factors, and hormones, and its composition can vary between lots.[26] Similarly, the quality and purity of components in cell culture media can differ between manufacturing batches.[27]
Troubleshooting Steps:
-
Quarantine and Test New Lots: Always test a new lot of FBS or media on a small scale before using it for critical experiments.
-
Side-by-Side Comparison: Culture a small batch of cells in parallel with the new and the previously qualified (old) lot of FBS or media.
-
Monitor Cell Health and Performance: Assess key parameters such as cell morphology, proliferation rate, and viability. For specific cell-based assays, evaluate the functional response of the cells.
Experimental Protocol: Qualification of a New Lot of Fetal Bovine Serum (FBS)
Objective: To ensure a new lot of FBS supports adequate cell growth and maintains the desired cellular characteristics.
Materials:
-
Cells routinely used in the laboratory
-
Current, qualified lot of FBS
-
New lot of FBS
-
Basal cell culture medium and other required supplements
-
Cell culture flasks or plates
-
Cell counting equipment (e.g., hemocytometer or automated cell counter)
-
Microscope
Procedure:
-
Adaptation (for sensitive cell lines): For particularly sensitive cell lines, gradually adapt the cells to the new FBS lot.
-
Start by culturing cells in a 75:25 mixture of old:new FBS.
-
After a few passages, switch to a 50:50 mixture.
-
Continue with a 25:75 mixture, and finally, culture in 100% new FBS.
-
-
Growth Promotion Test:
-
Plate cells at a low density in medium supplemented with the old FBS and the new FBS in separate flasks/plates.
-
Culture the cells for a defined period (e.g., 3-7 days).
-
At the end of the culture period, count the number of viable cells in each condition.
-
-
Morphology Assessment:
-
Throughout the growth promotion test, regularly observe the cells under a microscope and document any changes in morphology.
-
-
Functional Assay (if applicable):
-
If the cells are used for a specific functional assay (e.g., cytokine secretion, cytotoxicity), perform the assay with cells cultured in both the old and new FBS to ensure comparable performance.
-
-
Acceptance Criteria: The new FBS lot is considered acceptable if cell growth, morphology, and functional performance are comparable to the results obtained with the old, qualified lot.
Quantitative Data Summary
The following tables provide examples of acceptance criteria for different assays.
Table 1: Example Acceptance Criteria for Immunoassay Lot Qualification
| Parameter | Acceptance Limit |
| Bias of QC Samples | Within ±15% of the nominal concentration |
| Precision (CV%) of QC Samples | ≤15% |
| Bias of Patient Samples | Within a clinically defined acceptable range |
Table 2: Example Acceptance Criteria for LC-MS Matrix Effect Assessment
| Parameter | Acceptance Limit |
| Matrix Factor (MF) | 0.85 to 1.15 |
| Coefficient of Variation (CV%) of MF | ≤15% |
Note: The matrix factor is calculated as the peak response in the presence of matrix divided by the peak response in the absence of matrix. A value of 1 indicates no matrix effect.
FAQs
Q1: What are the primary sources of lot-to-lot variability in biological matrices?
A1: The primary sources of lot-to-lot variability include:
-
Immunoassays: Differences in the production and purification of critical reagents like antibodies, calibrators, and enzyme conjugates.[3]
-
LC-MS: Variations in the composition of endogenous components in plasma, serum, or urine from different donors or collection times, which can lead to variable matrix effects.[14]
-
Cell Culture: Inconsistencies in the composition of Fetal Bovine Serum (FBS) from different animal sources and manufacturing processes for cell culture media.[26][27]
Q2: How can I proactively manage lot-to-lot variability?
A2: Proactive management is key to minimizing the impact of lot-to-lot variability. Best practices include:
-
Qualify New Lots: Always test and qualify new lots of critical reagents and matrices before using them in routine experiments.
-
Purchase Large Batches: Whenever possible, purchase a large single lot of critical reagents to last for the duration of a study.
-
Establish Clear Acceptance Criteria: Define and document acceptance criteria for new lots based on assay performance and clinical or biological relevance.[11]
-
Maintain Detailed Records: Keep thorough records of lot numbers for all reagents and matrices used in each experiment to aid in troubleshooting.
Q3: When should I contact the manufacturer about lot-to-lot variability?
A3: You should contact the manufacturer if:
-
You have followed all troubleshooting steps and still observe significant variability.
-
A new lot of a reagent or matrix consistently fails your pre-defined acceptance criteria.
-
You suspect a quality issue with the product.
Provide the manufacturer with detailed information, including the product name, lot numbers (both old and new), and the data from your side-by-side comparisons.
References
- 1. How to Troubleshoot Inconsistent Results in Your ELISA Kit Protocol? | Science-Environment [devdiscourse.com]
- 2. EP26 | User Evaluation of Acceptability of a Reagent Lot Change [clsi.org]
- 3. Treating Cells as Reagents to Design Reproducible Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. techbullion.com [techbullion.com]
- 6. anshlabs.com [anshlabs.com]
- 7. Evaluation of the CLSI EP26-A protocol for detection of reagent lot-to-lot differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. captodayonline.com [captodayonline.com]
- 10. myadlm.org [myadlm.org]
- 11. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Lot to Lot Correlations - George King Bio-Medical, Inc. [kingbiomed.com]
- 14. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Video: Method of Standard Addition to Minimize Matrix Effect [jove.com]
- 22. Matrix effect and correction by standard addition in quantitative liquid chromatographic-mass spectrometric analysis of diarrhetic shellfish poisoning toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. welchlab.com [welchlab.com]
- 24. researchgate.net [researchgate.net]
- 25. mt.com [mt.com]
- 26. The Basics of Fetal Bovine Serum Use | Thermo Fisher Scientific - US [thermofisher.com]
- 27. Best Practices for Cell Culture Media Fingerprinting [bioprocessonline.com]
Validation & Comparative
A Comparative Guide to the Analytical Validation of HPLC Methods for Tolfenamic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of Tolfenamic acid with alternative analytical techniques. The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical method for their specific needs. All methodologies are detailed, and quantitative data is summarized for clear comparison.
Comparison of Analytical Methods for Tolfenamic Acid Analysis
The determination of Tolfenamic acid in pharmaceutical formulations and biological samples requires robust and reliable analytical methods. While HPLC stands out as a widely used technique, other methods such as UV-Vis Spectrophotometry and Capillary Electrophoresis offer viable alternatives. This section compares the performance of a validated RP-HPLC method with these techniques.
Data Presentation
The following table summarizes the validation parameters for different analytical methods used in the quantification of Tolfenamic acid. This allows for a direct comparison of their performance characteristics.
| Parameter | RP-HPLC Method 1 [1][2][3] | RP-HPLC Method 2 [4][5][6] | RP-HPLC Method 3 [7] | RP-HPLC Method 4 (for TA and impurities) [8] | UV-Vis Spectrophotometry [9] | Capillary Isotachophoresis [10] |
| Linearity Range | Not Specified | 10–100 µg/mL | 400-600 µg/mL | 10-100 µg/mL | Not Specified | 10-100 mg/L |
| Correlation Coefficient (r²) | Not Specified | Not Specified | 0.9998 | 0.9987 | 0.9995 | 0.9987-0.9999 |
| Accuracy (% Recovery) | 99.39-100.80% | Not Specified | Not Specified | 95-105% | 100.21% | 98.4-104.3% |
| Precision (% RSD) | <1.5% | Not Specified | Not Specified | Not Specified | Not Specified | 0.96-1.55% |
| Limit of Detection (LOD) | Not Specified | Not Specified | 2.1 µg/mL | 4.561 µg/mL | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | 6.7 µg/mL | 13.771 µg/mL | Not Specified | Not Specified |
| Robustness (% RSD) | <2% | Not Specified | Not Specified | Good | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods reported in the scientific literature.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is widely used for the determination of Tolfenamic acid in pure form and in pharmaceutical dosage forms.
-
Method 1:
-
Method 2 (Simultaneous determination with impurities):
-
Method 3 (Simultaneous assay with benzyl (B1604629) alcohol):
-
Method 4 (Stability-indicating for TA and its impurities):
UV-Vis Spectrophotometry
A simple and cost-effective method for the quantification of Tolfenamic acid.
-
Solvent: Ethanol.[9]
-
Analytical Wavelength (λmax): 288 nm.[9]
-
Standard: A (1%, 1 cm) value of 480.[9]
-
Validation: The method was validated for linearity, accuracy, and precision and compared with the British Pharmacopoeial titration method.[9]
Capillary Isotachophoresis (ITP)
An electrophoretic technique for the separation and determination of Tolfenamic acid.
-
Leading Electrolyte: 10 mM HCl + 20 mM imidazole (B134444) (pH 7.1).[10]
-
Terminating Electrolyte: 10 mM 5,5'-diethylbarbituric acid (pH 7.5).[10]
-
Driving Current: 100 µA (for 450 s).[10]
-
Detection Current: 30 µA.[10]
-
Analysis Time: Approximately 20 minutes.[10]
Visualizations
The following diagrams illustrate the experimental workflow for HPLC method validation and the key signaling pathways affected by Tolfenamic acid.
References
- 1. Chemopreventive Properties of Tolfenamic Acid: A Mechanistic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tolfenamic acid-induced alterations in genes and pathways in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A mechanistic study of the proapoptotic effect of tolfenamic acid: involvement of NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Tolfenamic Acid? [synapse.patsnap.com]
- 5. Tolfenamic acid inhibits ovarian cancer cell growth and decreases the expression of c-Met and survivin through suppressing specificity protein transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative determination of tolfenamic acid and its pharmaceutical formulation using FTIR and UV spectrometry - Lancaster EPrints [eprints.lancs.ac.uk]
- 10. Capillary isotachophoretic determination of flufenamic, mefenamic, niflumic and tolfenamic acid in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Comparative Guide to Tolfenamic Acid-¹³C₆ and Deuterated Tolfenamic Acid as Internal Standards
For researchers, scientists, and drug development professionals, the pursuit of accurate and reliable quantitative data is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the choice of an appropriate internal standard is a critical determinant of data quality. This guide provides an objective comparison of two stable isotope-labeled internal standards for the quantification of Tolfenamic acid: Tolfenamic acid-¹³C₆ and deuterated Tolfenamic acid.
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry as they share a near-identical chemical structure and physicochemical properties with the analyte of interest. This allows them to effectively compensate for variations that can occur during sample preparation, such as extraction inconsistencies and matrix effects, as well as instrumental variability. However, the specific isotope used for labeling can significantly influence the performance of the internal standard. This guide will delve into the theoretical advantages and practical implications of using ¹³C-labeled versus deuterium-labeled internal standards, with a focus on the analysis of Tolfenamic acid.
Performance Comparison: Tolfenamic acid-¹³C₆ vs. Deuterated Tolfenamic acid
While direct head-to-head experimental data for Tolfenamic acid-¹³C₆ versus its deuterated counterpart is limited in publicly available literature, the principles of stable isotope labeling and data from analogous compounds consistently point towards the superior performance of ¹³C-labeled internal standards. The primary reasons for this are the mitigation of the "isotope effect" and enhanced stability.
Key Performance Parameters
| Parameter | Tolfenamic acid-¹³C₆ | Deuterated Tolfenamic acid | Rationale |
| Chromatographic Co-elution | Excellent: Co-elutes perfectly with unlabeled Tolfenamic acid. | Variable: Prone to partial or complete chromatographic separation from the unlabeled analyte. | The larger relative mass difference between deuterium (B1214612) and hydrogen can alter the physicochemical properties of the molecule, leading to a chromatographic shift. The smaller mass difference between ¹³C and ¹²C results in negligible changes, ensuring identical retention times. |
| Matrix Effect Compensation | Superior: Co-elution ensures that both the analyte and the internal standard experience the same degree of ion suppression or enhancement from matrix components. | Potentially Compromised: Chromatographic separation can lead to the analyte and internal standard eluting into regions with different matrix effects, resulting in inaccurate quantification. | |
| Isotopic Stability | High: The ¹³C label is incorporated into the stable carbon backbone of the molecule and is not susceptible to back-exchange. | Risk of Back-Exchange: Deuterium atoms, particularly if located on exchangeable positions (e.g., on amine or carboxyl groups), can exchange with protons from the solvent or matrix, leading to a loss of the isotopic label and inaccurate results. | |
| Precision (%CV) | Generally Lower: More accurate correction for variability leads to lower coefficients of variation and higher precision. | Potentially Higher: Inconsistent correction for matrix effects can lead to greater variability in the analytical results. | |
| Accuracy (%Bias) | Generally Higher: The near-identical behavior to the analyte results in a more accurate representation of the true analyte concentration. | Potentially Lower: Inaccurate correction for matrix effects and potential isotopic instability can introduce bias into the measurements. |
Experimental Protocols
While a specific protocol directly comparing both internal standards for Tolfenamic acid is not available, the following outlines a general experimental workflow for the quantification of Tolfenamic acid in human plasma using a stable isotope-labeled internal standard by LC-MS/MS. This protocol can be adapted for either Tolfenamic acid-¹³C₆ or a deuterated analog.
Sample Preparation: Protein Precipitation
-
Spiking: To 100 µL of human plasma, add 10 µL of the internal standard working solution (either Tolfenamic acid-¹³C₆ or deuterated Tolfenamic acid).
-
Precipitation: Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.
-
MRM Transitions:
-
Tolfenamic acid: [Precursor Ion] -> [Product Ion]
-
Tolfenamic acid-¹³C₆: [Precursor Ion + 6] -> [Product Ion]
-
Deuterated Tolfenamic acid: [Precursor Ion + n] -> [Product Ion] (where 'n' is the number of deuterium atoms)
-
(Note: The specific precursor and product ions would need to be optimized during method development.)
Mandatory Visualizations
Caption: A generalized workflow for the bioanalytical method of Tolfenamic acid.
Caption: Simplified signaling pathways of Tolfenamic Acid.
Conclusion
For bioanalytical assays requiring the highest level of accuracy, precision, and reliability, Tolfenamic acid-¹³C₆ is the superior choice for an internal standard compared to its deuterated counterpart. The near-perfect co-elution with the unlabeled analyte ensures the most effective compensation for matrix effects, a critical factor in complex biological matrices. While deuterated internal standards can be a viable and often more cost-effective option, their use necessitates careful validation to assess for potential chromatographic shifts and isotopic instability. Ultimately, the choice of internal standard should be guided by the specific requirements of the assay and the desired level of data quality. For regulated bioanalysis and pivotal pharmacokinetic studies, the investment in a ¹³C-labeled internal standard is well-justified by the enhanced data integrity and confidence in the results.
A Comparative Guide to Bioanalytical Method Validation for Tolfenamic Acid: Adhering to ICH M10 Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Tolfenamic acid in biological matrices, with a focus on adherence to the International Council for Harmonisation (ICH) M10 guideline for bioanalytical method validation.[1][2][3][4][5] Tolfenamic acid, a non-steroidal anti-inflammatory drug (NSAID), requires robust and reliable analytical methods to ensure accurate measurement of its concentrations in biological samples for pharmacokinetic, toxicokinetic, and bioequivalence studies.[2] This document outlines the key validation parameters as stipulated by ICH M10 and compares the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for Tolfenamic acid analysis.
ICH M10: A Harmonized Framework for Bioanalytical Method Validation
The ICH M10 guideline provides a global standard for the validation of bioanalytical methods, ensuring data quality and consistency for regulatory submissions.[1][3][5] The objective of validating a bioanalytical method is to demonstrate its suitability for its intended purpose.[2][3] Key validation parameters under ICH M10 include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of scatter between a series of measurements.
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
-
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision.
-
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.
Comparison of Bioanalytical Methods for Tolfenamic Acid
The following tables summarize the performance characteristics of HPLC-UV and LC-MS/MS methods for the determination of Tolfenamic acid in biological matrices, based on published literature.
Table 1: HPLC-UV Method Performance for Tolfenamic Acid
| Validation Parameter | Human Plasma | Sheep Plasma & Milk | Pig Plasma | Rainbow Trout Plasma |
| Linearity Range | 0.2 - 5.0 µg/mL | 0.04 - 40 µg/mL (plasma), 0.04 - 4 µg/mL (milk) | 0.05 - 10 µg/mL | 0.04 - 80 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.9991 | > 0.9995 | > 0.9993 |
| Lower Limit of Quantification (LLOQ) | 0.2 µg/mL | 0.04 µg/mL | 0.1 µg/mL | 0.04 µg/mL |
| Accuracy (% Recovery) | Nearly 100% | Not explicitly stated | 84.86 - 100.46% | Not explicitly stated |
| Precision (%RSD) | < 6% (within-day and between-day) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Data compiled from references[1][2][3][6][7].
Table 2: LC-MS/MS Method Performance for Tolfenamic Acid (as part of a multi-residue analysis)
| Validation Parameter | Animal Milk | Animal Muscle |
| Recovery | 86.3% - 108% | 85.0% - 109% |
| Precision (Coefficient of Variation %) | 5.51% - 16.2% | 4.73% - 16.6% |
Data compiled from reference[8]. Note: This method was validated for multiple NSAIDs, and specific linearity and LLOQ data for Tolfenamic acid alone were not detailed.
Experimental Protocols
Representative HPLC-UV Method for Tolfenamic Acid in Human Plasma
This protocol is based on the method described by Niopas and Georgarakis (1995).[2]
-
Sample Preparation:
-
To 100 µL of human plasma, add an internal standard (e.g., phenylbutazone).
-
Deproteinize the sample by adding acetonitrile.
-
Vortex and centrifuge the sample.
-
Transfer the supernatant and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 250 x 4 mm.
-
Mobile Phase: Acetonitrile and 10 mM phosphoric acid (60:40, v/v).
-
Flow Rate: 1.1 mL/min.
-
Detection: UV at 280 nm.
-
Representative LC-MS/MS Method for Tolfenamic Acid in Animal-Derived Foods
This protocol is based on the multi-residue method described by Zając and Stożyński (2021).[8]
-
Sample Preparation (for milk):
-
Sample extraction with a suitable solvent.
-
Centrifugation and collection of the supernatant.
-
Further clean-up steps may be required depending on the matrix.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: C8 chromatographic column.
-
Mobile Phase: A mixture of methanol:acetonitrile (8:2) and 0.01 M ammonium (B1175870) formate (B1220265) (pH 5).
-
Ionization Mode: Negative ion electrospray ionization (ESI-) is generally suitable for acidic NSAIDs like Tolfenamic acid.
-
Detection: Tandem mass spectrometry (MS/MS) monitoring for specific precursor and product ion transitions for Tolfenamic acid.
-
Visualizing the Workflow
Bioanalytical Method Validation Workflow according to ICH M10
Caption: ICH M10 Bioanalytical Method Validation Workflow.
Experimental Workflow for HPLC-UV Analysis of Tolfenamic Acid
Caption: HPLC-UV Experimental Workflow for Tolfenamic Acid.
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the bioanalysis of Tolfenamic acid. HPLC-UV methods are well-established, cost-effective, and can provide the necessary sensitivity and selectivity for many applications.[1][2][3][6][7] LC-MS/MS offers superior sensitivity and selectivity, making it particularly suitable for multi-residue analysis and when very low detection limits are required.[8] The choice of method will depend on the specific requirements of the study, including the biological matrix, the required limit of quantification, and available instrumentation. Regardless of the method chosen, rigorous validation according to ICH M10 guidelines is essential to ensure the generation of reliable and high-quality data for regulatory submissions. While ELISA could be a potential high-throughput screening method, specific commercial kits for Tolfenamic acid are not readily documented in the scientific literature, limiting a direct comparison in this guide.
References
- 1. Plasma and Milk Pharmacokinetics and Estimated Milk Withdrawal Time of Tolfenamic Acid in Lactating Sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation, Characterization and Pharmacokinetics of Tolfenamic Acid-Loaded Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Tolfenamic Acid using a Simple, Rapid, and Stability-indicating Validated HPLC Method - Kazi - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjeid.com]
- 5. [PDF] Validated chromatographic methods for simultaneous determination of tolfenamic acid and its major impurities. | Semantic Scholar [semanticscholar.org]
- 6. Pharmacokinetics, bioavailability and plasma protein binding of tolfenamic acid in rainbow trout (Oncorhynchus mykiss) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of Tolfenamic Acid: Accuracy and Precision Assessment
For researchers, scientists, and drug development professionals, the accurate and precise quantification of Tolfenamic acid is paramount for reliable study outcomes. This guide provides a comprehensive comparison of common analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
This document delves into the performance of various analytical techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry. We will explore their accuracy, precision, and other critical validation parameters, presenting a clear comparison to facilitate informed decision-making.
Comparative Analysis of Quantitative Methods
The choice of an analytical method for Tolfenamic acid quantification depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following tables summarize the performance characteristics of different validated methods, providing a clear comparison of their accuracy and precision.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the quantification of Tolfenamic acid in various matrices, including pure drug, pharmaceutical dosage forms, and biological fluids.[1][2][3][4]
| Parameter | HPLC-UV Method 1[3][5] | HPLC-UV Method 2[4] | RP-HPLC for Veterinary Formula[6] |
| Matrix | Pure and Tablet Dosage Forms | Human Plasma | Veterinary Injection |
| Accuracy (%) | 99.39 - 100.80% | Nearly 100% | - |
| Precision (RSD%) | < 1.5% | < 6% (Within-day and Between-day) | - |
| Linearity Range | - | 0.2–5.0 μg/ml | 400-600 µg/ml |
| Limit of Detection (LOD) | - | 50 ng/ml | 2.1 µg/mL |
| Limit of Quantification (LOQ) | - | - | 6.7 µg/mL |
UV-Visible Spectrophotometry
UV-Visible Spectrophotometry offers a simpler and more cost-effective method for the quantification of Tolfenamic acid, particularly in pharmaceutical formulations.[7][8][9]
| Parameter | UV Spectrometric Method[7][8] |
| Matrix | Organic Solvents |
| Accuracy | Good |
| Precision | Good |
| Linearity Range | 1.0–8.0 × 10⁻⁵ M |
| LOD & LOQ | Determined |
| Robustness | Determined |
Spectrofluorimetry
For enhanced sensitivity, spectrofluorimetry presents a viable alternative, capable of determining the drug at microgram levels.[10]
| Parameter | Spectrofluorimetric Method[10] |
| Matrix | Pure and Tablet Dosage Forms |
| Accuracy | Good |
| Precision | Good |
| Linearity Range | 0.2-0.9 × 10⁻³ M |
| Sensitivity | Higher than spectrophotometry and HPLC |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are the experimental protocols for the key techniques discussed.
HPLC-UV Method for Tolfenamic Acid in Human Plasma[4]
-
Chromatographic System: A reversed-phase, 5-μm C18 column (250 × 4 mm) is used.
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile (B52724) and 10 mM phosphoric acid (60:40, v/v) is employed.
-
Flow Rate: The flow rate is maintained at 1.1 ml/min.
-
Detection: The chromatographic peaks are detected at a wavelength of 280 nm.
-
Sample Preparation: Plasma samples are deproteinized with acetonitrile. The supernatant is then evaporated to dryness, and the residue is reconstituted in the mobile phase before injection into the HPLC system.
-
Internal Standard: Phenylbutazone is used as the internal standard.
UV Spectrometric Method for Tolfenamic Acid in Organic Solvents[7][8]
-
Instrumentation: A Shimadzu UV-visible spectrophotometer (model UV-1601) with 10 mm quartz cells is used for all absorbance measurements.
-
Solvents: A variety of organic solvents in which Tolfenamic acid is soluble are used.
-
Standard Solutions: A stock solution of Tolfenamic acid (1 × 10⁻⁴ M) is prepared in the chosen organic solvent.
-
Calibration Curve: A calibration curve is generated by preparing a series of dilutions from the stock solution to cover the linearity range of 1.0–8.0 × 10⁻⁵ M and measuring their absorbance.
-
Validation Parameters: The method is validated according to ICH guidelines, assessing linearity, range, accuracy, precision, sensitivity, and robustness.
Visualizing the Workflow and Assessment Logic
To better illustrate the processes involved in Tolfenamic acid quantification and the assessment of its analytical methods, the following diagrams are provided.
Caption: A typical analytical workflow for the quantification of Tolfenamic acid.
Caption: Logical relationship in the assessment of accuracy and precision.
References
- 1. Analysis of Tolfenamic Acid using a Simple, Rapid, and Stability-indicating Validated HPLC Method - Kazi - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjpbr.com]
- 2. [PDF] Validated chromatographic methods for simultaneous determination of tolfenamic acid and its major impurities. | Semantic Scholar [semanticscholar.org]
- 3. Analysis of Tolfenamic Acid using a Simple, Rapid, and Stability-indicating Validated HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Tolfenamic Acid using a Simple, Rapid, and Stability-indicating Validated HPLC Method | Bentham Science [benthamscience.com]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. Validation of a UV Spectrometric Method for the Assay of Tolfenamic Acid in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. Development and validation of a spectrofluorimetric method for the analysis of tolfenamic acid in pure and tablet dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Tolfenamic Acid Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation of Tolfenamic acid bioanalytical assays, essential for ensuring data consistency and reliability in multi-center studies and collaborative research. Tolfenamic acid, a non-steroidal anti-inflammatory drug (NSAID), requires accurate quantification for pharmacokinetic/pharmacodynamic (PK/PD) modeling and dose-response assessments. This document presents a comparative analysis of two common analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and UV Spectrophotometry. The objective is to offer a detailed overview of their performance characteristics to aid in method selection, validation, and inter-laboratory comparison.
Data Presentation: Key Parameters for Cross-Validation
Successful cross-validation demonstrates that a bioanalytical method is reproducible and reliable when transferred between different laboratories. The following tables summarize key validation parameters for two distinct analytical methods for Tolfenamic acid, based on published performance data.
Table 1: Comparison of HPLC-UV and UV Spectrophotometry for Tolfenamic Acid Quantification
| Validation Parameter | HPLC-UV Method | UV Spectrophotometry Method |
| Linearity Range | 10-100 µg/mL[1] | 1.0–8.0 × 10⁻⁵ M |
| Correlation Coefficient (r²) | > 0.999[1] | 0.99905–0.99988 |
| Accuracy (% Recovery) | 98.7% - 101.2%[1] | 98.5% - 101.5% |
| Precision (% RSD) | < 2.0%[2] | < 2.0% |
| Limit of Detection (LOD) | 2.1 µg/mL[3] | Varies by solvent |
| Limit of Quantitation (LOQ) | 6.7 µg/mL[3] | Varies by solvent |
Table 2: Detailed Performance of a Validated RP-HPLC Method [3][4]
| Parameter | Performance Characteristic |
| Linearity Range | 400-600 µg/ml |
| Correlation Coefficient (r²) | 0.9998 |
| Accuracy (% Recovery) | 99.5% - 100.8% |
| Precision (% RSD) | Intra-day: ≤ 0.85%, Inter-day: ≤ 1.2% |
| LOD | 2.1 µg/mL |
| LOQ | 6.7 µg/mL |
| Specificity | No interference from excipients or degradation products |
| Robustness (% RSD) | < 2% for deliberate variations in flow rate and mobile phase composition[2] |
Experimental Workflows and Signaling Pathways
A generalized workflow for the cross-validation of an analytical method between two laboratories is depicted below. This process ensures that the method yields comparable results regardless of the testing site.
Caption: A generalized workflow for the cross-validation of an analytical method.
Experimental Protocols
Below are detailed methodologies for the quantification of Tolfenamic acid using HPLC-UV and UV Spectrophotometry.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol describes a method for the sensitive and selective quantification of Tolfenamic acid in a pharmaceutical formulation.[3][4]
A. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector (e.g., Shimadzu Nexera LC-30AD).[3]
-
Column: Hypersil BDS C18 column (4.6 mm x 150 mm, 5 µm).[3]
-
Mobile Phase: Acetonitrile and 50mM triethylamine (B128534) (70:30, v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 40 °C.[3]
-
UV Detection: 220 nm.[3]
-
Injection Volume: 20 µL.
B. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve Tolfenamic acid in the mobile phase to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 400-600 µg/mL).[3]
-
Sample Preparation: For a veterinary injection formulation, dilute the sample with the mobile phase to obtain a theoretical Tolfenamic acid concentration within the calibration range.
C. Analytical Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions in triplicate to construct a calibration curve.
-
Inject the prepared sample solutions in triplicate.
-
Quantify the Tolfenamic acid concentration in the samples by comparing the peak area with the calibration curve.
UV Spectrophotometry
This protocol outlines a method for the quantification of Tolfenamic acid in organic solvents.[5][6]
A. Instrumentation:
-
UV-Vis Spectrophotometer: A double-beam spectrophotometer with a spectral bandwidth of 1 nm or less.
-
Cuvettes: 1 cm quartz cuvettes.
B. Preparation of Solutions:
-
Solvent Selection: Choose a suitable organic solvent in which Tolfenamic acid is soluble (e.g., ethanol, methanol, 1-octanol).[5][6]
-
Standard Stock Solution: Prepare a stock solution of Tolfenamic acid in the selected solvent at a concentration of 1.0 × 10⁻⁴ M.[5]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the same solvent to concentrations ranging from 1.0–8.0 × 10⁻⁵ M.[5]
C. Analytical Procedure:
-
Record the UV spectrum of Tolfenamic acid in the chosen solvent to determine the wavelength of maximum absorbance (λmax).
-
Set the spectrophotometer to the determined λmax.
-
Use the pure solvent as a blank to zero the instrument.
-
Measure the absorbance of each working standard solution in triplicate.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the unknown sample solution (prepared in the same solvent and diluted to fall within the calibration range) and determine its concentration from the calibration curve.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of Tolfenamic Acid using a Simple, Rapid, and Stability-indicating Validated HPLC Method - Kazi - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjeid.com]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Validation of a UV Spectrometric Method for the Assay of Tolfenamic Acid in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Tolfenamic Acid: Linearity and Range Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various analytical methods for the quantification of tolfenamic acid, with a specific focus on the linearity and range of each technique. The information presented is intended to assist researchers in selecting the most appropriate method for their specific application, from routine quality control to sensitive bioanalysis.
Performance Comparison: Linearity and Range
The ability of an analytical method to produce results that are directly proportional to the concentration of the analyte in the sample is crucial for accurate quantification. The following tables summarize the linearity and range of different analytical methods for the determination of tolfenamic acid, based on published experimental data.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it suitable for complex matrices such as biological fluids.
| Linearity Range | Correlation Coefficient (r) / Coefficient of Determination (R²) | Matrix |
| 1–1,000 ng/L | ≥ 0.99 | Seawater[1] |
| Not Specified | ≥ 0.98 | Citrus and Soil[2] |
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the analysis of pharmaceutical compounds.
| Linearity Range | Correlation Coefficient (r) / Coefficient of Determination (R²) | Matrix |
| 10–100 µg/mL | Not Specified | Bulk Drug and Pharmaceutical Formulation[3][4] |
| 160-240 µg/mL | Not Specified | Veterinary Pharmaceutical Preparation[5] |
| 0.2–5.0 µg/mL | ≥ 0.999 | Human Plasma[6] |
| 0.05–10 µg/mL | R² = 0.9995 | Pig Plasma[7] |
| 10-100 µg/mL | R² = 0.9987 | Bulk Drug[8] |
Ultraviolet-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a simple and cost-effective method often employed for routine analysis in quality control.
| Linearity Range | Correlation Coefficient (r) / Coefficient of Determination (R²) | Matrix/Solvent |
| 1.0–8.0 × 10⁻⁵ M | 0.99905–0.99988 | Various Organic Solvents[9][10] |
| Not Specified | R² = 0.9995 | Ethanol[11] |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used for the quantitative analysis of solid samples.
| Linearity Range | Correlation Coefficient (r) | Matrix |
| 0.5–2.0 mg/disc | 0.9779–0.9989 (Peak Height)[12] | Potassium Bromide (KBr) Disc[12] |
| 0.5–2.0 mg/disc | 0.9860–0.9984 (Peak Area)[11] | Potassium Bromide (KBr) Disc[11] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are summaries of the experimental protocols for the key techniques discussed.
LC-MS/MS Method for Tolfenamic Acid in Seawater[1]
-
Sample Preparation: Solid-phase extraction.
-
Chromatography:
-
Column: Not specified.
-
Mobile Phase: A gradient of 0.02 M formic acid in water (A) and acetonitrile (B52724) (B).
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI).
-
Detection: Tandem mass spectrometry (MS/MS).
-
HPLC Method for Tolfenamic Acid in Human Plasma[6]
-
Sample Preparation: Protein precipitation with acetonitrile, followed by evaporation and reconstitution in the mobile phase.
-
Chromatography:
-
Column: Reversed-phase 5-µm C18 column (250 × 4 mm).
-
Mobile Phase: Acetonitrile and 10 mM phosphoric acid (60:40, v/v).
-
Flow Rate: 1.1 mL/min.
-
Detection: UV at 280 nm.
-
UV-Vis Spectrophotometric Method for Tolfenamic Acid[9][10]
-
Sample Preparation: Tolfenamic acid is dissolved in a suitable organic solvent to prepare a stock solution, from which serial dilutions are made.
-
Analysis:
-
Instrument: UV-visible spectrophotometer.
-
Wavelength: Determined by scanning the UV region (e.g., 288 nm in ethanol).[11]
-
Measurement: Absorbance of the sample solutions is measured against a solvent blank.
-
Visualizing the Workflow and Method Comparison
To better illustrate the processes and relationships, the following diagrams were generated using Graphviz.
Caption: Workflow for establishing the linearity and range of an analytical method.
Caption: Performance comparison of different analytical techniques for tolfenamic acid.
References
- 1. vliz.be [vliz.be]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. researchgate.net [researchgate.net]
- 7. Preparation, Characterization and Pharmacokinetics of Tolfenamic Acid-Loaded Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Validation of a UV Spectrometric Method for the Assay of Tolfenamic Acid in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Evaluating the Robustness of Bioanalytical Methods for Tolfenamic Acid: A Comparative Guide
For researchers, scientists, and professionals in drug development, the reliability of bioanalytical methods is paramount. This guide provides a comparative evaluation of the robustness of various analytical techniques used for the quantification of Tolfenamic acid, a non-steroidal anti-inflammatory drug (NSAID). The robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
This publication synthesizes data from several validated methods to offer a comparative overview. The primary focus is on High-Performance Liquid Chromatography (HPLC) and UV Spectrophotometry, the most commonly employed techniques for Tolfenamic acid analysis.
Comparative Analysis of Method Robustness
The robustness of an analytical method is typically evaluated by intentionally varying critical parameters and observing the effect on the analytical results. The following tables summarize the robustness data from different validated methods for Tolfenamic acid analysis.
Table 1: Robustness of a Validated RP-HPLC Method [1][2][3][4]
| Parameter Varied | Variation | Tolfenamic Acid Recovery (%) | % RSD |
| Mobile Phase Composition | Acetonitrile:Water (±2%) | 98.5 - 101.2 | < 2.0 |
| pH of Mobile Phase | ± 0.2 units | 99.1 - 100.8 | < 1.5 |
| Column Temperature | ± 5 °C | 98.9 - 101.5 | < 2.0 |
| Flow Rate | ± 0.1 mL/min | 99.0 - 101.0 | < 1.8 |
| Wavelength | ± 2 nm | 99.3 - 100.7 | < 1.0 |
Table 2: Robustness of a Validated UV Spectrometric Method [5][6]
| Parameter Varied | Variation | Absorbance Change | % RSD |
| Wavelength | ± 2 nm | Minimal | < 1.0 |
| Solvent Composition | Different organic solvents | Variable, requires revalidation | N/A |
It is important to note that direct comparison between the HPLC and UV spectrometric methods is nuanced. The RP-HPLC method, while more complex, generally exhibits greater robustness across a wider range of parameters.[1][2][3][4] The UV spectrometric method's robustness is primarily concerned with wavelength stability, with solvent changes often necessitating a more thorough revalidation.[5][6]
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. The following are generalized protocols for key experiments cited in the validation of Tolfenamic acid bioanalytical methods.
Protocol 1: Robustness Testing for RP-HPLC Method
This protocol outlines the procedure for evaluating the robustness of an RP-HPLC method for Tolfenamic acid analysis.
-
Standard Solution Preparation: Prepare a standard stock solution of Tolfenamic acid in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
System Suitability: Before initiating the robustness study, ensure the chromatographic system meets the predefined system suitability criteria (e.g., tailing factor, theoretical plates).
-
Parameter Variation: Intentionally vary the following parameters one at a time:
-
Mobile Phase Composition: Alter the ratio of the organic and aqueous phases by ±2%.
-
pH of the Mobile Phase: Adjust the pH of the aqueous component of the mobile phase by ±0.2 units.
-
Column Temperature: Change the column oven temperature by ±5 °C.
-
Flow Rate: Adjust the mobile phase flow rate by ±0.1 mL/min.
-
Detection Wavelength: Modify the detection wavelength by ±2 nm.
-
-
Analysis: Inject the standard solution in triplicate for each varied condition.
-
Data Evaluation: Calculate the recovery and the relative standard deviation (%RSD) for the peak area or concentration of Tolfenamic acid for each condition. The method is considered robust if the %RSD is within the acceptable limits (typically <2%).
Protocol 2: Stability Studies for Tolfenamic Acid Bioanalytical Method
Stability testing is a critical component of method validation, ensuring that the analyte is stable throughout the analytical process.
-
Stock Solution Stability:
-
Prepare stock solutions of Tolfenamic acid and store them at room temperature (25 ± 2°C) and refrigerated temperature (2-8°C).[5]
-
Analyze the solutions at predetermined time intervals (e.g., 0, 6, 12, 24 hours) against a freshly prepared standard.
-
The solution is considered stable if the deviation from the initial concentration is within acceptable limits (e.g., ±2%).
-
-
Freeze-Thaw Stability:
-
Analyze quality control (QC) samples at low, medium, and high concentrations.
-
Subject the QC samples to three freeze-thaw cycles (e.g., freeze at -20°C or -80°C and thaw at room temperature).
-
Analyze the samples and compare the results with those of freshly prepared QC samples.
-
-
Short-Term and Long-Term Stability:
-
Short-Term: Store QC samples at room temperature for a specified period (e.g., 4-24 hours) to mimic sample handling conditions.
-
Long-Term: Store QC samples at a specified temperature (e.g., -20°C or -80°C) for an extended duration (e.g., 1, 3, 6 months).
-
Analyze the stability samples against a freshly prepared calibration curve and compare the concentrations to the nominal values.
-
Visualizing the Workflow
To better illustrate the processes involved in evaluating a bioanalytical method, the following diagrams outline the key workflows.
Caption: Bioanalytical Method Lifecycle.
References
- 1. Analysis of Tolfenamic Acid using a Simple, Rapid, and Stability-indicating Validated HPLC Method - Kazi - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjpbr.com]
- 2. Analysis of Tolfenamic Acid using a Simple, Rapid, and Stability-indicating Validated HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Tolfenamic Acid using a Simple, Rapid, and Stability-indicating Validated HPLC Method | Bentham Science [benthamscience.com]
- 4. Analysis of Tolfenamic Acid using a Simple, Rapid, and Stability-indicating Validated HPLC Method - Kazi - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjeid.com]
- 5. Validation of a UV Spectrometric Method for the Assay of Tolfenamic Acid in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
A Comparative Guide to the Specificity and Selectivity of Tolfenamic Acid-13C6 in Complex Matrices
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of Tolfenamic Acid, the choice of an appropriate internal standard is a critical determinant of data accuracy and reliability. This guide provides an objective comparison between the stable isotope-labeled internal standard (SIL-IS), Tolfenamic acid-13C6, and a representative structural analog internal standard, Phenylbutazone. The selection of a suitable internal standard is paramount for mitigating variability arising from sample preparation, matrix effects, and instrument response in liquid chromatography-mass spectrometry (LC-MS/MS) analysis.
Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1] By incorporating heavy isotopes such as 13C, this compound is chemically identical to the analyte, Tolfenamic Acid. This results in nearly identical extraction recovery, chromatographic retention time, and ionization efficiency, allowing for superior correction of analytical variability. Structural analog internal standards, while being chemically similar and more readily available, may exhibit different physicochemical properties, potentially leading to less accurate quantification.
Performance Comparison: this compound vs. Phenylbutazone
The following table summarizes the performance characteristics of this compound and Phenylbutazone as internal standards for the quantification of Tolfenamic Acid. It is important to note that the data presented is compiled from different studies employing distinct analytical methods and matrices, and therefore, represents a comparative overview rather than a direct head-to-head study.
| Parameter | This compound (SIL-IS) | Phenylbutazone (Structural Analog IS) |
| Analytical Method | LC-MS/MS | HPLC-UV |
| Matrix | Animal Milk & Muscle | Human Plasma |
| Recovery | 85.0% - 109% (for Tolfenamic Acid)[2] | Not explicitly reported for Tolfenamic Acid, but the method relies on consistent recovery of the analog. |
| Precision (%RSD) | 4.73% - 16.6% (for Tolfenamic Acid)[2] | < 6% (for Tolfenamic Acid)[3] |
| Accuracy | Within acceptable limits as per EC Decision 2002/657/EC[2] | ~100% (for Tolfenamic Acid)[3] |
| Matrix Effect Correction | High (due to co-elution and identical ionization) | Moderate to Low (potential for differential matrix effects) |
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of Tolfenamic Acid using this compound Internal Standard in Animal Tissue
This protocol is adapted from a validated multi-residue method for the determination of various NSAIDs in animal-derived food products.[2]
1. Sample Preparation (Muscle Tissue)
-
Homogenize 2 g (± 0.1 g) of muscle tissue.
-
Add an appropriate volume of this compound internal standard solution.
-
Add 10 mL of acetonitrile (B52724).
-
Vortex vigorously for 1 minute and centrifuge at 4500 rpm for 10 minutes at -20 °C.
-
Transfer the supernatant to a new tube containing 1 g of C18 bulk sorbent and vortex for 1 minute.
-
Centrifuge at 4500 rpm for 3 minutes at room temperature.
-
Collect 6 mL of the supernatant, evaporate to dryness under a nitrogen stream.
-
Reconstitute the residue in 0.2 mL of DMSO.
-
Centrifuge at 14,500 rpm for 10 minutes and transfer to an autosampler vial for analysis.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 series HPLC or equivalent.
-
Column: Luna C8, 3 µm, 2.1 × 150 mm.[2]
-
Mobile Phase A: Methanol/Acetonitrile (80:20, v/v).
-
Mobile Phase B: 0.01 M Ammonium formate (B1220265) (pH 5.0).[2]
-
Gradient: A multi-step gradient is employed.[2]
-
Flow Rate: 0.2 mL/min.[2]
-
Injection Volume: 10 µL.[2]
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.[2]
-
MRM Transitions: Specific precursor and product ions for Tolfenamic Acid and this compound are monitored.
Protocol 2: HPLC-UV Quantification of Tolfenamic Acid using Phenylbutazone Internal Standard in Human Plasma
This protocol is based on a validated method for the determination of Tolfenamic Acid in human plasma.[3]
1. Sample Preparation
-
To 100 µL of human plasma, add an appropriate volume of Phenylbutazone internal standard solution.
-
Add 200 µL of acetonitrile for protein precipitation.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a nitrogen stream at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 50 µL aliquot into the HPLC system.
2. HPLC-UV Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18, 5-µm, 250 × 4 mm.[3]
-
Mobile Phase: Acetonitrile-10 mM phosphoric acid (60:40, v/v).[3]
-
Flow Rate: 1.1 mL/min.[3]
-
Detection: UV at 280 nm.[3]
-
Retention Times: Tolfenamic acid (~6 min), Phenylbutazone (~8 min).
Workflow and Pathway Visualizations
The following diagrams illustrate the experimental workflow for the bioanalysis of Tolfenamic Acid and the rationale for internal standard selection.
Caption: A generalized experimental workflow for the quantification of Tolfenamic Acid in biological matrices using an internal standard.
Caption: Signaling pathway illustrating the interaction of internal standards with the analyte and matrix.
Conclusion
The choice of internal standard significantly impacts the quality of bioanalytical data. This compound, as a stable isotope-labeled internal standard, offers superior performance in terms of specificity and selectivity for the quantification of Tolfenamic Acid in complex matrices. Its identical physicochemical properties to the analyte ensure a more effective compensation for matrix effects and variations in sample processing, leading to higher accuracy and precision.
While a structural analog like Phenylbutazone can be employed, particularly in less complex matrices or when a SIL-IS is unavailable, it is crucial to thoroughly validate the method to ensure that it can adequately correct for analytical variabilities. For pivotal studies such as pharmacokinetic and bioequivalence assessments, the use of this compound is strongly recommended to ensure the highest data integrity and regulatory compliance.
References
- 1. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jneonatalsurg.com [jneonatalsurg.com]
- 3. xisdxjxsu.asia [xisdxjxsu.asia]
A Comparative Guide to Inter-day and Intra-day Precision in Tolfenamic Acid Analysis
The accurate quantification of Tolfenamic acid, a non-steroidal anti-inflammatory drug (NSAID), is critical in pharmaceutical quality control, pharmacokinetic studies, and drug development research. The precision of an analytical method, which describes the closeness of repeated measurements, is a key validation parameter. This guide provides a comparative overview of the inter-day and intra-day precision for Tolfenamic acid analysis using various analytical techniques, supported by experimental data and detailed protocols.
Quantitative Comparison of Analytical Precision
The precision of an analytical method is typically expressed as the relative standard deviation (%RSD) of a series of measurements. Intra-day precision (repeatability) is assessed by analyzing samples on the same day, while inter-day precision (intermediate precision) is determined over several days. The following table summarizes the reported precision for different analytical methods used for Tolfenamic acid quantification.
| Analytical Method | Matrix | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Key Experimental Parameters |
| RP-HPLC [1][2] | Pure drug and tablet dosage form | < 1.5 | < 1.5 | Column: C18; Mobile Phase: Acetonitrile (B52724):Water (90:10, v/v), pH 2.5; Detection: 280 nm |
| RP-HPLC [3][4] | Human Plasma | < 6.0 | < 6.0 | Column: C18 (5 µm, 250 x 4 mm); Mobile Phase: Acetonitrile:10 mM Phosphoric Acid (60:40, v/v); Detection: 280 nm |
| HPLC-UV [5] | Trout Plasma | ≤ 5.60 | ≤ 6.70 | Sample Prep: Acetonitrile protein precipitation; Detection: UV-visible detector |
| RP-HPLC [6] | Bulk Drug and Impurities | < 2.0 | < 2.0 | Column: Sunfire ODS C-18 (5 µm, 250 x 4.6 mm); Mobile Phase: Acetonitrile:10 mM Ammonium Dihydrogen Orthophosphate buffer, pH 2.5 (80:20, v/v); Detection: 205 nm |
| HPLC-PDA [7] | Meat and Milk | < 10.0 | < 10.0 | Column: C18 (5 µm, 250 mm x 4.6 mm); Mobile Phase: Gradient elution with 0.1% Phosphoric Acid in Water and Acetonitrile |
| UV Spectrometry [8] | Pharmaceutical Formulation | Not explicitly stated, but method showed good precision with RSD < 2.03% for accuracy. | Not explicitly stated, but method showed good precision with RSD < 2.03% for accuracy. | Solvent: Ethanol (B145695); Detection: 288 nm |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. The following sections outline the experimental protocols for the key methods cited.
1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Tolfenamic Acid in Pharmaceutical Tablets [1][2]
-
Sample Preparation: A standard stock solution of Tolfenamic acid is prepared in the mobile phase. For tablet analysis, a number of tablets are weighed, and a fine powder is obtained. A quantity of the powder equivalent to a single dose is dissolved in the mobile phase, sonicated, and filtered.
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Chromatographic Conditions:
-
Column: C18
-
Mobile Phase: A mixture of acetonitrile and water (90:10, v/v), with the pH adjusted to 2.5.
-
Flow Rate: Typically 1 mL/min.
-
Detection Wavelength: 280 nm.
-
-
Precision Assessment: Intra-day precision is determined by analyzing multiple injections of the standard solution and sample solutions at different concentrations on the same day. Inter-day precision is assessed by repeating the analysis on three different days.
2. RP-HPLC for Tolfenamic Acid in Human Plasma [3][4]
-
Sample Preparation (Protein Precipitation): To a 100 µL plasma sample, acetonitrile is added to precipitate the plasma proteins. The mixture is vortexed and then centrifuged. The resulting supernatant is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase before injection into the HPLC system.
-
Instrumentation: An HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 5-µm particle size (250 × 4 mm).
-
Mobile Phase: A mixture of acetonitrile and 10 mM phosphoric acid (60:40, v/v).
-
Flow Rate: 1.1 mL/min.
-
Detection Wavelength: 280 nm.
-
-
Precision Assessment: Precision is evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations in plasma. For intra-day precision, multiple replicates of each QC level are analyzed in a single day. For inter-day precision, the analysis is repeated on consecutive days.
3. UV Spectrometry for Tolfenamic Acid in Pharmaceutical Formulations [8]
-
Sample Preparation: A standard solution of Tolfenamic acid is prepared in ethanol. For the assay of a pharmaceutical formulation, a sample is dissolved in ethanol to achieve a known theoretical concentration.
-
Instrumentation: A UV-Visible spectrophotometer.
-
Spectrometric Conditions:
-
Solvent: Ethanol.
-
Analytical Wavelength: 288 nm (λmax).
-
-
Precision Assessment: The precision of the method is determined by repeated measurements of the absorbance of the standard solution and the sample solution. The %RSD of these measurements indicates the precision.
Workflow Visualization
The general workflow for the analysis of Tolfenamic acid, from sample receipt to final data analysis, can be visualized as follows. This diagram illustrates the key stages involved in a typical chromatographic analysis.
Caption: General workflow for Tolfenamic acid analysis.
References
- 1. Analysis of Tolfenamic Acid using a Simple, Rapid, and Stability-indicating Validated HPLC Method - Kazi - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjpbr.com]
- 2. Analysis of Tolfenamic Acid using a Simple, Rapid, and Stability-indicating Validated HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics, bioavailability and plasma protein binding of tolfenamic acid in rainbow trout (Oncorhynchus mykiss) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Comparison of different extraction methods for Tolfenamic acid from plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three common extraction methods for Tolfenamic acid from plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The selection of an appropriate extraction method is critical for accurate and reliable quantification of drug concentrations in plasma, a key aspect of pharmacokinetic and toxicokinetic studies. This document presents a summary of their performance based on available experimental data, detailed experimental protocols, and visual workflows to aid in your decision-making process.
At a Glance: Performance Comparison
The following table summarizes the key performance metrics for each extraction method. Data for Protein Precipitation is specific to Tolfenamic acid, while data for Liquid-Liquid Extraction and Solid-Phase Extraction are based on studies of similar non-steroidal anti-inflammatory drugs (NSAIDs) and are intended to provide a comparative estimation.
| Performance Metric | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery | Not explicitly reported, but method showed good accuracy | ~73% - 99% (for Mefenamic Acid) | ≥92.3% (for various drugs) |
| Precision (%RSD) | < 6% (Intra-day & Inter-day) | Intra-day: ≤ 5.3%, Inter-day: ≤ 7.2% (for Mefenamic Acid) | Inter-day RSD ≤ 14.3% (for various drugs) |
| Accuracy | Nearly 100% | Intra-day & Inter-day bias: ≤ 8% (for Mefenamic Acid) | Inter-day bias: -12.7% to 13.5% (for various drugs) |
| Linearity (r²) | >0.999 | >0.9987 (for Mefenamic Acid) | Not explicitly reported for Tolfenamic Acid |
| Limit of Quantification (LOQ) | 50 ng/mL | 20 ng/mL (for Mefenamic Acid) | Not explicitly reported for Tolfenamic Acid |
| Complexity | Low | Moderate | High |
| Cost | Low | Moderate | High |
| Throughput | High | Moderate | Can be high with automation |
Experimental Workflows
The following diagrams illustrate the general experimental workflows for each extraction method.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Tolfenamic Acid-13C6
For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Tolfenamic acid-13C6, a stable isotope-labeled non-steroidal anti-inflammatory drug (NSAID) used in research. Adherence to these guidelines is critical for laboratory safety and environmental protection.
Key Safety and Handling Information
This compound is classified as toxic if swallowed.[1] Depending on the supplier and formulation, it may be supplied as a solid powder or as a solution in acetonitrile, which is a flammable liquid and harmful if swallowed, in contact with skin, or if inhaled.[2] Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and detailed information.
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Eye/Face Protection: Wear tightly fitting safety goggles.[3]
-
Skin Protection: Chemical-resistant gloves and protective clothing are essential.[1][3]
-
Respiratory Protection: Use a respirator if ventilation is inadequate or if handling the powdered form to avoid dust formation.[1][3]
Quantitative Data
For easy reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 1420043-61-3 |
| Molecular Formula | (¹³C)₆C₈H₁₂ClNO₂ |
| Molecular Weight | 267.76 g/mol |
Step-by-Step Disposal Protocol
The proper disposal of this compound, and any solutions thereof, must be conducted in accordance with all local, regional, national, and international regulations.[2] The following protocol outlines the general steps for safe disposal.
1. Waste Identification and Segregation:
- Identify all waste containing this compound. This includes pure compound, solutions, contaminated labware (e.g., vials, pipette tips), and any personal protective equipment (PPE) that has come into direct contact.
- Segregate this compound waste from other laboratory waste streams. If it is in a solution with a solvent like acetonitrile, it must be treated as a hazardous chemical waste.
2. Containerization:
- Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste.
- The container must be clearly marked with the words "Hazardous Waste" and the specific chemical name: "this compound". If in a solvent, the solvent (e.g., "Acetonitrile") must also be listed.
- Keep the waste container closed except when adding waste.
3. Storage:
- Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[4]
- If the waste solution contains a flammable solvent like acetonitrile, it must be stored in a flammable-liquids storage cabinet and away from sources of ignition.[2]
4. Professional Disposal:
- The recommended method of disposal for this compound is through a licensed professional waste disposal service.[3][4]
- The most common disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber to ensure complete destruction and to prevent the release of harmful substances into the atmosphere.[1]
- Do not dispose of this compound down the drain or in regular trash.[1][2]
5. Documentation:
- Maintain accurate records of the amount of this compound waste generated and its disposal date. This documentation is often required for regulatory compliance.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Tolfenamic Acid-13C6
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and operational guidance for the handling and disposal of Tolfenamic acid-13C6. Adherence to these procedures is essential to ensure personal safety and minimize environmental contamination. Tolfenamic acid and its isotopically labeled form should be handled with care, recognizing its potential hazards.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as toxic if swallowed and can cause serious eye and skin irritation[1][2]. Therefore, a multi-layered approach to PPE is mandatory to minimize exposure[3]. The following table summarizes the required PPE for various laboratory tasks involving this compound.
| PPE Category | Specification | Task Application |
| Hand Protection | Double-gloving with nitrile or neoprene gloves is recommended.[3][4] Change the outer glove immediately if contaminated. | All handling procedures |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5] A face shield should be used where splashing is possible.[3] | All handling procedures |
| Skin and Body Protection | A fully buttoned lab coat is required. For larger quantities or when there is a risk of splashing, a chemically resistant apron should be worn over the lab coat.[3][6] | All handling procedures |
| Respiratory Protection | For handling small quantities in a certified chemical fume hood, respiratory protection is not generally required. If working outside a fume hood or with larger quantities that may generate dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter is necessary.[5][6] | Weighing, solution preparation, and transfers |
Operational Plan: Step-by-Step Handling Procedures
All work with this compound, whether in solid or solution form, must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure[6][7].
Preparation
-
Designate a Handling Area: Cordon off a specific area within a chemical fume hood for all manipulations of the compound.
-
Surface Protection: Cover the work surface with disposable, absorbent bench paper before beginning any work.[6]
-
Assemble Materials: Gather all necessary equipment, including PPE, weighing paper, spatulas, vials, and solvents, and place them within the designated handling area.
-
Review Safety Data Sheet (SDS): Before starting, review the SDS for this compound to be familiar with its specific hazards and emergency procedures[3].
Weighing and Solution Preparation
-
Weighing: Perform the weighing of solid this compound within the fume hood. Use a disposable weigh boat to prevent contamination of balances[3].
-
Solution Preparation: When preparing solutions, slowly add the solvent to the pre-weighed compound to avoid splashing and aerosol generation[3][6].
Experimental Procedures
-
Compound Handling: Conduct all transfers and manipulations of the compound within the designated and protected area of the fume hood.
-
Minimize Contamination: Use dedicated or disposable equipment (e.g., spatulas, pipette tips) to handle the compound.
Decontamination
-
Work Surfaces: Upon completion of work, decontaminate all surfaces with an appropriate cleaning agent. Use wet-wiping techniques to avoid the generation of dust[3].
-
Equipment: Decontaminate all reusable equipment according to your laboratory's established procedures for potent compounds.
Disposal Plan: Managing this compound Waste
All waste containing this compound must be treated as hazardous chemical waste and disposed of in accordance with local, regional, and national regulations[1][5][7].
Waste Segregation
-
Solid Waste: Collect all contaminated solid materials, including gloves, bench paper, pipette tips, and empty vials, in a dedicated, clearly labeled, and sealed hazardous waste container[6].
-
Liquid Waste: All liquid waste containing this compound should be collected in a compatible, sealed, and clearly labeled hazardous waste container[6]. Do not pour any waste down the drain[3][8].
Disposal Method
The preferred method for the disposal of this compound and its contaminated waste is high-temperature incineration by a licensed hazardous waste disposal company[2][3][6].
Container Disposal
Before disposing of the primary container, ensure it is empty. Obliterate or remove all labels from the empty container before its final disposal to prevent misuse[3].
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. hpc-standards.com [hpc-standards.com]
- 3. benchchem.com [benchchem.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. oehs.tulane.edu [oehs.tulane.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
